LY-195448
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Número CAS |
125310-51-2 |
|---|---|
Fórmula molecular |
C20H27ClN2O2 |
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
4-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-3-methylbutyl]benzamide;hydrochloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24;/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24);1H/t18-;/m0./s1 |
Clave InChI |
PFTVHDSGCARRKR-FERBBOLQSA-N |
SMILES isomérico |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NC[C@@H](C2=CC=CC=C2)O.Cl |
SMILES canónico |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of LY-195448
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information on LY-195448. The primary research article detailing the full experimental protocols and comprehensive quantitative data for this compound, "Substituted 2,5'-Bi-1H-benzimidazoles: Topoisomerase I Inhibition and Cytotoxicity" by Kim, J.S., et al., published in the Journal of Medicinal Chemistry in 1996, could not be accessed in its entirety. Therefore, the experimental protocols provided herein are representative of standard methodologies for this class of compounds and may not reflect the exact procedures used in the original studies.
Core Mechanism of Action
This compound is a potent inhibitor of human topoisomerase I, an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription. As a member of the 2-aminobenzimidazole class of compounds, this compound functions as a topoisomerase I poison. Its mechanism of action does not involve direct inhibition of the enzyme's catalytic activity but rather the stabilization of the covalent intermediate formed between topoisomerase I and DNA, known as the cleavable complex. This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme. The accumulation of these stalled cleavable complexes leads to the formation of irreversible DNA double-strand breaks when encountered by the replication machinery, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.
Quantitative Data
This compound is a highly potent inhibitor of human topoisomerase I. The primary quantitative measure of its activity reported in publicly accessible sources is its half-maximal inhibitory concentration (IC50) against the enzyme.
| Parameter | Value | Enzyme |
| IC50 | 2.5 nM | Human Topoisomerase I |
Note: Further quantitative data, including but not limited to cytotoxicity (IC50) against various cancer cell lines and other binding affinities (e.g., Ki), are detailed in the primary literature which was not accessible for this review.
Experimental Protocols
The following are detailed, representative protocols for the key in vitro assays used to characterize the mechanism of action of topoisomerase I inhibitors like this compound.
Topoisomerase I Relaxation Assay
This assay is fundamental to determining the inhibitory effect of a compound on the catalytic activity of topoisomerase I. The principle lies in the enzyme's ability to relax supercoiled plasmid DNA. Inhibition of this process results in the persistence of the supercoiled DNA form, which can be visualized by agarose gel electrophoresis due to its faster migration compared to the relaxed form.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I assay buffer, and the test compound (this compound) at various concentrations. Include appropriate controls (no enzyme, no compound).
-
Enzyme Addition: Add purified human topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will migrate at different rates.
Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on a cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., RPMI 8402 human lymphoblasts) in a 96-well plate at a predetermined density.
-
Compound Addition: After allowing the cells to adhere, add serial dilutions of this compound to the wells. Include vehicle controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound is a potent topoisomerase I inhibitor that acts by trapping the enzyme-DNA cleavable complex, leading to DNA damage and apoptosis in cancer cells. Its high potency, as indicated by its low nanomolar IC50 value for topoisomerase I inhibition, makes it a significant compound in the study of anticancer agents. The experimental protocols outlined provide a framework for the characterization of such topoisomerase I poisons. For a comprehensive understanding of the full dataset and specific experimental conditions for this compound, consultation of the primary publication by Kim et al. (1996) is highly recommended.
The Impact of LY-195448 on Microtubule Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-195448 is an experimental compound that demonstrates significant anti-mitotic activity by disrupting the normal dynamics of microtubule assembly. This technical guide provides a comprehensive overview of the core mechanism of this compound, focusing on its alterations to microtubule structures. The document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the compound's proposed mechanism of action and experimental workflows. Evidence suggests that this compound directly interacts with tubulin, inhibiting its assembly into microtubules, which leads to a cell cycle block at metaphase and subsequent cytotoxicity in proliferating cells.
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. Disruption of this delicate equilibrium is a key mechanism for many anti-cancer agents. This compound has been identified as one such agent that interferes with microtubule assembly, making it a subject of interest in drug development. This guide synthesizes the available data on this compound's effects on microtubule assembly.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative findings from studies on this compound's impact on cellular processes and microtubule reassembly.
Table 1: Effect of this compound on Mitotic Index in NRK Cells [1]
| Treatment Condition | Concentration (µM) | Exposure Time (hours) | Mitotic Cells (%) |
| Control | 0 | 4 | 4.9 |
| This compound | 46 | 4 | 18.5 |
Table 2: Effect of this compound on Microtubule Reassembly in Nocodazole-Treated NRK Cells [1]
| Treatment Condition | Concentration (µg/mL) | Reassembly Time Multiplier |
| Control (drug-free media) | 0 | 1x |
| This compound | 15 | 2-3x |
Mechanism of Action
This compound is proposed to exert its cytotoxic effects by directly inhibiting the assembly of tubulin into microtubules.[1] This action leads to a cascade of cellular events, ultimately resulting in apoptosis.
Direct Interaction with Tubulin
Studies have shown that mutant Chinese hamster ovary (CHO) cell lines with altered β-tubulin exhibit resistance to this compound, strongly suggesting a direct interaction between the compound and the β-tubulin subunit.[1] This interaction likely prevents the conformational changes required for tubulin dimers to polymerize into protofilaments, the building blocks of microtubules.
Cell Cycle Arrest
By inhibiting microtubule assembly, this compound disrupts the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis. This disruption leads to a block in the cell cycle at the prometaphase stage of mitosis.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.
Materials:
-
Purified tubulin (>99%)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Protocol:
-
Prepare a stock solution of tubulin in ice-cold polymerization buffer.
-
On ice, prepare reaction mixtures in a 96-well plate containing polymerization buffer, GTP (final concentration 1 mM), and various concentrations of this compound or vehicle control (DMSO).
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated from these curves.
Immunofluorescence Microscopy of Cellular Microtubules
This protocol allows for the visualization of microtubule structures within cells treated with this compound.
Materials:
-
NRK (Normal Rat Kidney) cells
-
Cell culture medium
-
This compound
-
Nocodazole (optional, for depolymerization/reassembly studies)
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed NRK cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle for the specified duration (e.g., 4 hours).
-
For reassembly assays, first treat cells with a microtubule-depolymerizing agent like nocodazole, then wash and incubate with this compound-containing or drug-free medium.
-
Wash the cells with PBS and fix them with ice-cold methanol for 5-10 minutes at -20°C or with paraformaldehyde at room temperature.
-
Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS and block non-specific antibody binding with blocking solution for 30-60 minutes.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking solution for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Cell Viability/Cytotoxicity Assay
This assay determines the concentration of this compound that is toxic to cells.
Materials:
-
CHO (Chinese Hamster Ovary) or other suitable cell line
-
Cell culture medium
-
This compound
-
96-well plates
-
MTT or similar viability reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of microtubule assembly that acts through a direct interaction with tubulin, likely the β-subunit.[1] Its ability to induce metaphase arrest and cytotoxicity in proliferating cells highlights its potential as an anti-mitotic agent. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other compounds with similar mechanisms of action. Further research to precisely map the binding site on tubulin and to obtain more detailed kinetic data on its interaction would provide a more complete understanding of this compound's activity and could aid in the design of more effective microtubule-targeting drugs.
References
An In-depth Technical Guide on the Core Phenethanolamine Class Effects
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "LY-195448." Therefore, this document provides a comprehensive overview of the well-established effects of the phenethanolamine class of compounds, to which this compound is presumed to belong. The information presented herein is intended for researchers, scientists, and drug development professionals.
The phenethanolamine scaffold is a core structure in many endogenous neurotransmitters and synthetic drugs that interact with the adrenergic system.[1] These compounds are structurally related to catecholamines like norepinephrine and epinephrine and are known for their significant cardiovascular and physiological effects.[1][2] Their primary mechanism of action involves binding to and activating adrenergic receptors, which are G-protein coupled receptors that mediate the effects of catecholamines.[2]
Adrenergic Receptor Interactions and Signaling
Phenethanolamines typically exert their effects by acting as agonists at various subtypes of adrenergic receptors (α₁, α₂, β₁, β₂, β₃).[1][2] The specific receptor subtype selectivity and the potency of a given phenethanolamine derivative are determined by the substitutions on its aromatic ring and amino group.[3][4]
Activation of these receptors initiates distinct intracellular signaling cascades:
-
α₁-Adrenergic Receptors: Primarily couple to Gq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
α₂-Adrenergic Receptors: Couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
β-Adrenergic Receptors (β₁, β₂, β₃): Couple to Gs proteins, which stimulate adenylyl cyclase to increase the production of cAMP from ATP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.
Signaling Pathway Diagrams
Below are graphical representations of the primary signaling pathways activated by phenethanolamines through their interaction with adrenergic receptors.
Caption: α₁-Adrenergic Receptor Signaling Pathway.
Caption: α₂-Adrenergic Receptor Signaling Pathway.
Caption: β-Adrenergic Receptor Signaling Pathway.
Quantitative Data on Phenethanolamine Analogues
The following table summarizes the in vitro activity of several phenethylamine analogues at human adrenergic and trace amine-associated receptors.[2] Potency (EC₅₀) and efficacy (Eₘₐₓ) are key parameters in understanding the pharmacological profile of these compounds.
| Compound | Receptor | EC₅₀ (µM) | Eₘₐₓ (% of Adrenaline/Phenethylamine) |
| Adrenaline | α₁ₐ | 0.009 ± 0.001 | 100 |
| α₁ₑ | 0.009 ± 0.001 | 100 | |
| α₁ₒ | 0.008 ± 0.001 | 100 | |
| α₂ₐ | 0.003 ± 0.000 | 100 | |
| α₂ₑ | 0.004 ± 0.001 | 100 | |
| β₁ | 0.004 ± 0.000 | 100 | |
| β₂ | 0.001 ± 0.000 | 100 | |
| Phenethylamine | TAAR1 | 0.04 ± 0.01 | 100 |
| Hordenine | α₂ₐ | 1.8 ± 0.2 | 113 ± 4 |
| β₂ | 1.2 ± 0.2 | 96 ± 4 | |
| TAAR1 | 1.2 ± 0.2 | 104 ± 3 | |
| Synephrine | α₁ₐ | 2.0 ± 0.2 | 101 ± 2 |
| α₂ₐ | 17 ± 2 | 84 ± 4 | |
| TAAR1 | 28 ± 1 | 80 ± 1 | |
| Octopamine | α₂ₐ | 1.3 ± 0.1 | 105 ± 3 |
| TAAR1 | 2.1 ± 0.3 | 99 ± 3 |
Data extracted from a study on phenethylamine analogues present in food supplements.[2] Efficacy for adrenergic receptors is relative to adrenaline, and for TAAR1 is relative to phenethylamine. Compounds with no significant effects at concentrations up to 300 µM are not listed for those receptors.
Experimental Protocols
The characterization of phenethanolamine activity on adrenergic receptors typically involves a combination of in vitro and in vivo experimental models.
1. In Vitro Receptor Activation Assays
These assays are fundamental for determining the potency and efficacy of a compound at specific receptor subtypes.
-
Objective: To quantify the ability of a test compound to activate a specific human adrenergic receptor subtype.
-
Methodology:
-
Cell Culture: Use cell lines (e.g., HEK293, CHO) that are engineered to overexpress a single human adrenergic receptor subtype (e.g., ADRα₁ₐ, ADRβ₂).[2][4]
-
Assay Principle: The activation of the receptor is measured by quantifying the downstream second messenger. For Gs-coupled receptors (β subtypes), this is typically done by measuring cAMP accumulation. For Gq-coupled receptors (α₁ subtypes), intracellular calcium mobilization is often measured. For Gi-coupled receptors (α₂ subtypes), the inhibition of forskolin-induced cAMP production is a common method.
-
Procedure:
-
Cells are seeded in microplates and incubated.
-
The test compound is added at various concentrations.
-
For cAMP assays, a phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
The reaction is stopped, and the cells are lysed.
-
The concentration of the second messenger (cAMP or Ca²⁺) is determined using methods like ELISA, fluorescence-based assays, or bioluminescence resonance energy transfer (BRET).
-
-
Data Analysis: Concentration-response curves are generated, and EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal response) values are calculated.[2]
-
Caption: In Vitro Adrenergic Receptor Activation Assay Workflow.
2. Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how chemical modifications to the phenethanolamine structure affect its biological activity.
-
Objective: To determine the influence of different chemical groups at various positions of the phenethanolamine scaffold on adrenergic receptor affinity and intrinsic activity.[3]
-
Methodology:
-
Chemical Synthesis: A series of analogue compounds are synthesized with systematic variations in their structure (e.g., substitutions on the phenyl ring).[3]
-
Biological Testing: Each synthesized compound is then evaluated in in vitro assays as described above to determine its pharmacological profile (e.g., binding affinity, potency, efficacy).
-
Analysis: The relationship between the chemical modifications and the observed biological activity is analyzed to build a SAR model. This model can then guide the design of new compounds with improved properties.
-
Physiological and Class Effects
The activation of adrenergic receptors by phenethanolamines leads to a wide range of physiological effects, consistent with the stimulation of the sympathetic nervous system.[2] These can include:
-
Cardiovascular: Increased heart rate and contractility (β₁), vasoconstriction and increased blood pressure (α₁), and vasodilation in some vascular beds (β₂).[1]
-
Metabolic: Stimulation of lipolysis in adipose tissue.[1]
-
Central Nervous System: Behavioral effects, which can vary depending on the specific compound and its ability to cross the blood-brain barrier.[1]
-
Other: Mydriasis (pupil dilation) and piloerection.[1]
The specific profile of effects for any given phenethanolamine is a direct consequence of its unique affinity and efficacy profile across the different adrenergic receptor subtypes.
References
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biarylaniline phenethanolamines as potent and selective beta3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-Tumor Activity of LY-195448: A Technical Overview
Absence of Publicly Available Data for LY-195448
A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the in vitro anti-tumor activity of a compound designated this compound. This suggests that "this compound" may be an internal development code, a compound that has not been the subject of published research, or a potential misidentification.
Therefore, this guide will proceed by presenting a generalized framework for assessing the in vitro anti-tumor activity of a novel compound, using methodologies and data presentation formats commonly employed in preclinical cancer research. This framework can serve as a template for the analysis and presentation of data for a compound like this compound, should such information become available.
I. General Methodologies for Assessing In Vitro Anti-Tumor Activity
The in vitro evaluation of a potential anti-cancer agent is a critical first step in the drug discovery process. These assays aim to determine a compound's cytotoxic and cytostatic effects on cancer cells, elucidate its mechanism of action, and identify potential biomarkers of sensitivity.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the concentration at which a compound inhibits cancer cell growth or induces cell death.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (typically 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in cell viability, is calculated.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h exposure |
| MCF-7 | Breast Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| HCT116 | Colon Cancer | Data Not Available |
| PC-3 | Prostate Cancer | Data Not Available |
| U87-MG | Glioblastoma | Data Not Available |
Apoptosis Assays
These assays determine if the compound induces programmed cell death.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Cells are treated with the test compound at various concentrations.
-
Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This analysis determines if the compound causes cell cycle arrest at a specific phase.
Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed in ethanol.
-
Staining: Fixed cells are treated with RNase and stained with PI, which stoichiometrically binds to DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
II. Investigating the Mechanism of Action
Understanding how a compound exerts its anti-tumor effects is crucial for its further development.
Signaling Pathway Analysis
Many anti-cancer drugs target specific signaling pathways that are dysregulated in cancer cells.
Experimental Protocol: Western Blotting
-
Protein Extraction: Cells are treated with the compound, and total protein is extracted.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in a signaling pathway of interest (e.g., PI3K/Akt/mTOR or MAPK pathways), followed by incubation with secondary antibodies conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Diagram 1: Hypothetical Signaling Pathway Targeted by this compound
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
III. Experimental Workflows
A logical and systematic workflow is essential for the in vitro characterization of a novel anti-tumor compound.
Diagram 2: General Workflow for In Vitro Anti-Tumor Activity Screening
Caption: A standard workflow for the in vitro evaluation of a novel anti-tumor compound.
LY-195448: A Technical Guide to its Chemical Profile and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of LY-195448, an experimental anti-tumor agent. The information is intended to support research and development efforts in the fields of oncology and cell biology.
Chemical Structure and Properties
This compound, also known by its chemical name 4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide, is a small molecule with potential therapeutic applications.[1] Its fundamental chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆N₂O₂ | [1][2] |
| Molecular Weight | 326.43 g/mol | [1][2] |
| IUPAC Name | 4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide | [1] |
| CAS Number | 111974-80-2 | [1] |
| SMILES String | CC(C)(CCc1ccc(cc1)C(=O)N)NC--INVALID-LINK--O | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Mechanism of Action: Inhibition of Microtubule Assembly
This compound exerts its cytotoxic effects by directly interfering with microtubule dynamics, a critical process for cell division. The compound inhibits microtubule assembly, leading to a disruption of the mitotic spindle and subsequent cell cycle arrest at the metaphase stage, specifically in prometaphase.[2]
This mechanism of action is initiated by the direct binding of this compound to tubulin, the protein subunit of microtubules. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential for the segregation of chromosomes during mitosis.[2] The consequences of this inhibition at a cellular level include a noticeable reduction in the number of microtubules. The remaining microtubules often appear kinked and curled, particularly towards the cell periphery.[2]
The disruption of the mitotic spindle activates the spindle assembly checkpoint, preventing the cell from progressing to anaphase and leading to a prolonged mitotic arrest. This sustained arrest can ultimately trigger apoptosis (programmed cell death), contributing to the compound's anti-tumor activity.
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the study of this compound and its effects on microtubule dynamics and cell proliferation.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule structures within cells, enabling the assessment of the effects of compounds like this compound.
Materials:
-
Mammalian cells cultured on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS with 0.1% Tween 20)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control group.
-
Fixation: Gently wash the cells with PBS and then fix using either paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and then incubate in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the coverslips with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash three times with PBS containing 0.1% Tween 20 (PBST). Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBST. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Microtubule Reassembly Assay
This assay is used to assess the rate of microtubule regrowth following depolymerization, providing insight into the inhibitory effects of a compound on microtubule dynamics.
Materials:
-
Cultured cells
-
Nocodazole (or another microtubule-depolymerizing agent)
-
Cell culture medium
-
Fixation and immunofluorescence staining reagents (as described in Protocol 3.1)
Procedure:
-
Depolymerization: Treat cells with a concentration of nocodazole sufficient to depolymerize the microtubule network (e.g., 10 µM) for a period of 1-4 hours.
-
Washout: Remove the nocodazole-containing medium and wash the cells several times with warm, drug-free medium to initiate microtubule reassembly.
-
Time-Course Fixation: At various time points after washout (e.g., 0, 1, 5, 15, and 30 minutes), fix separate sets of cells.
-
Immunofluorescence Staining: Perform immunofluorescence staining for α-tubulin as described in Protocol 3.1 to visualize the extent of microtubule regrowth at each time point.
-
Analysis: Compare the rate and extent of microtubule reassembly in cells treated with this compound (administered during the washout phase) to control cells.
Generation of Drug-Resistant Cell Lines
This protocol describes a general method for developing cell lines with acquired resistance to a cytotoxic agent, which can be used to study mechanisms of resistance.
Materials:
-
Parental cancer cell line
-
This compound
-
Cell culture medium and supplements
-
Cell culture flasks and plates
-
Cryopreservation medium
Procedure:
-
Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Begin by continuously exposing the parental cell line to a low concentration of this compound (e.g., the IC10 or IC20).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, allowing the cells to recover and resume growth at each new concentration.
-
Monitoring and Maintenance: Regularly monitor the cells for signs of toxicity and proliferation. Maintain the cultures by passaging them as they reach confluence.
-
Cryopreservation: At each successful step of increased resistance, cryopreserve a batch of cells. This provides a backup at various resistance levels.
-
Characterization: Once a desired level of resistance is achieved (often several-fold higher than the parental IC50), the resistant cell line should be characterized to confirm the resistance phenotype and investigate the underlying mechanisms.
References
The Genesis of LY-195448: A Detailed Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the original synthetic pathway for LY-195448, a phenethanolamine benzamide derivative of interest in pharmaceutical research. The synthesis involves a key coupling reaction between a silylated amine intermediate and styrene oxide, followed by deprotection. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the logical flow of the synthesis.
Core Synthesis Overview
The synthesis of this compound, chemically known as 4-[3-[(2-hydroxy-2-phenylethyl)amino]-3-methylbutyl]benzamide, is principally achieved through a two-step process. The initial step involves the preparation of a silylated derivative of the key amine intermediate, 4-(3-amino-3-methylbutyl)benzamide. This activated intermediate is then reacted with styrene oxide to introduce the 2-hydroxy-2-phenylethyl group. The final step is a hydrolysis reaction to remove the silyl protecting group, yielding the target compound.
Experimental Protocols
Step 1: Silylation of 4-(3-amino-3-methylbutyl)benzamide
The purpose of this initial step is to increase the nucleophilicity of the primary amine on the 4-(3-amino-3-methylbutyl)benzamide intermediate, facilitating its reaction with the epoxide ring of styrene oxide.
Methodology: A solution of 4-(3-amino-3-methylbutyl)benzamide in a suitable aprotic solvent, such as dimethyl sulfoxide (DMSO), is treated with a silylating agent. A common agent for this purpose is N-trimethylsilylacetamide. The reaction mixture is heated to facilitate the formation of the N-silylated intermediate.
Step 2: Reaction of Silylated Intermediate with Styrene Oxide
This crucial step forms the carbon-nitrogen bond that constitutes the backbone of the final product.
Methodology: To the solution containing the in situ generated N-silylated derivative of 4-(3-amino-3-methylbutyl)benzamide, styrene oxide is added. The reaction is typically carried out at an elevated temperature, for instance, between 60-65°C, for a duration of approximately 20 hours to ensure complete reaction.
Step 3: Hydrolysis of the Silylated Intermediate
The final step is the removal of the trimethylsilyl protecting group to yield the desired 2-hydroxy-2-phenylethylamine derivative.
Methodology: The reaction mixture from the previous step is quenched by the addition of a dilute acidic solution in methanol, such as 1% hydrochloric acid, until the pH reaches approximately 2. This is followed by basification with a strong base, for example, 6N sodium hydroxide, to a pH of about 12. The product is then extracted using an organic solvent.
Quantitative Data
The following table summarizes the key quantitative data for the final product, this compound, as reported in the original synthesis.
| Parameter | Value |
| Molecular Formula | C₁₉H₂₄N₂O₂ |
| Molecular Weight | 312.41 g/mol |
| Optical Rotation ([α]D) | -29.8° (1% in methanol) |
| Optical Rotation ([α]365) | -99.8° (1% in methanol) |
| Ultraviolet Absorption (λmax) | 244 nm (in methanol) |
| Molar Extinction Coefficient (ε) | 13,400 |
| Elemental Analysis (Calculated) | C, 73.05%; H, 7.74%; N, 8.97%; O, 10.24% |
| Elemental Analysis (Found) | C, 73.29%; H, 7.62%; N, 8.70%; O, 10.41% |
| Thin Layer Chromatography (Rf) | 0.26 (Silica gel with CHCl₃:methanol:conc. NH₄OH 100:10:1) |
Synthesis Pathway Diagram
The following diagram illustrates the logical flow of the original synthesis of this compound.
Caption: Original synthesis pathway of this compound.
The Rise and Fall of LY-195448: A Case Study in Preclinical to Clinical Translation
For Immediate Release
Indianapolis, IN - This technical whitepaper delves into the discovery, preclinical development, and subsequent clinical investigation of LY-195448, a novel phenethanolamine derivative identified by Eli Lilly and Company. Initially showing promise as an antitumor agent with a distinct in vitro anti-mitotic mechanism, the developmental trajectory of this compound serves as a compelling case study in the complexities of drug development, particularly the challenge of translating in vitro activity and murine in vivo efficacy to clinical success.
Introduction
This compound emerged from Eli Lilly's discovery programs as a structurally novel phenethanolamine. Preclinical investigations revealed its potential as a cytotoxic agent, exhibiting anti-mitotic activity. This activity suggested a mechanism of action involving the disruption of microtubule dynamics, a well-established target for anticancer therapeutics. The promising early data propelled this compound into further preclinical and eventual clinical evaluation.
Chemical Identity
-
Compound Name: this compound
-
Chemical Class: Phenethanolamine
-
Molecular Formula: C₂₀H₂₆N₂O₂[1]
-
Chemical Structure:
Preclinical Evaluation
In Vitro Anti-mitotic Activity
The mechanism of action of this compound was characterized as being anti-mitotic, which strongly implies interaction with the microtubule system.
While the specific protocol used for this compound is not available, a general methodology for assessing in vitro anti-mitotic activity is as follows:
-
Cell Culture: Human tumor cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are incubated with varying concentrations of the test compound (this compound) for a defined period (e.g., 24, 48, 72 hours).
-
Mitotic Arrest Analysis:
-
Microscopy: Cells are fixed, stained with a DNA-binding dye (e.g., DAPI) and an antibody against a mitotic marker (e.g., phospho-histone H3), and visualized by fluorescence microscopy to quantify the percentage of cells in mitosis.
-
Flow Cytometry: Cells are stained with a DNA dye (e.g., propidium iodide) to analyze the cell cycle distribution. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
-
Cytotoxicity Assays: Assays such as MTT or CellTiter-Glo are performed to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
In Vivo Antitumor Activity
This compound demonstrated antitumor activity in a range of murine tumor models.[2] This in vivo efficacy was a critical factor in the decision to advance the compound to clinical trials. However, a significant and unexpected challenge arose when this activity could not be consistently reproduced after September 1987, ultimately leading to the termination of its clinical development.[2]
Signaling Pathway
As an antimicrotubule agent, this compound is presumed to interfere with the dynamics of microtubule polymerization and depolymerization. This disruption activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest. If the cell is unable to satisfy the checkpoint, it will typically undergo apoptosis.
Phase I Clinical Trial
A Phase I clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in cancer patients.
Trial Design and Results
-
Patients: Nine patients were enrolled in the study.[2]
-
Dose Escalation: Doses ranged up to 133 mg/m².[2]
-
Toxicity Profile: The major toxicities observed were mild and reversible, including hypotension, tachycardia, and tremor.[2] Notably, standard side effects such as myelosuppression and gastrointestinal toxicity were absent.[2]
-
Pharmacokinetics: A comparison of murine and human pharmacokinetic data suggested that peak drug levels associated with experimental antitumor activity were achievable in patients.[2]
-
Efficacy: No objective tumor responses were observed at the doses administered.[2]
| Parameter | Murine Pharmacokinetics | Human Pharmacokinetics (Phase I) |
| Dose Level | Effective in experimental tumors | Up to 133 mg/m² |
| Peak Drug Levels | Associated with experimental activity | Potentially achievable |
| Toxicity | Absence of myelosuppression and GI toxicity | Mild, reversible hypotension, tachycardia, tremor |
| Antitumor Response | Observed in various models | No responses observed |
Discontinuation of Clinical Development
The Phase I trial was terminated prematurely due to an unexplained loss of in vivo antitumor activity in murine models that was observed from September 1987 onwards.[2] Despite intensive investigation, the cause for this loss of preclinical efficacy could not be determined.[2] Importantly, the in vitro anti-mitotic activity of the compound remained unchanged.[2] This discrepancy between the consistent in vitro data and the disappearing in vivo efficacy led to the discontinuation of all clinical trials with this compound.[2]
Conclusion
The story of this compound highlights a critical challenge in oncology drug development: the faithful translation of preclinical findings to the clinical setting. While the compound demonstrated a clear in vitro mechanism of action and initial in vivo efficacy, the subsequent loss of this in vivo activity, for reasons that remain elusive, rendered its clinical development untenable. This case underscores the importance of robust and reproducible preclinical models and the complex, often unpredictable, nature of in vivo pharmacology. The history of this compound serves as a valuable lesson for researchers and drug development professionals on the rigorous journey from a promising molecule to a viable therapeutic.
References
Preclinical Toxicology of LY-195448: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The preclinical toxicology data for LY-195448, a phenethanolamine derivative developed by Eli Lilly and Company, is not extensively available in the public domain. Clinical trials for this compound were discontinued in the late 1980s due to a loss of in-vivo anti-tumor activity in murine models, not due to toxicity concerns. This guide provides a comprehensive overview based on the limited available information and general principles of preclinical toxicology testing for anti-cancer agents of that era.
Executive Summary
This compound is a phenethanolamine that demonstrated anti-tumor activity in various murine tumor models. Preclinical investigations suggested a favorable safety profile, notably the absence of common side effects associated with cytotoxic chemotherapy, such as myelosuppression and gastrointestinal toxicity.[1] Subsequent Phase I clinical trials in humans revealed mild and reversible toxicities, including hypotension, tachycardia, and tremor, with no significant hematological or biochemical adverse effects observed.[1] The mechanism of action of this compound was not fully elucidated but was reported to involve anti-mitotic activity.[1]
Preclinical Toxicology Profile
While specific quantitative data from preclinical toxicology studies of this compound are not publicly available, qualitative summaries from published literature indicate a benign safety profile in animal models.
Table 1: Summary of Qualitative Preclinical Toxicology Findings for this compound
| Toxicological Endpoint | Observation in Preclinical Studies | Citation |
| Myelosuppression | Absent | [1] |
| Gastrointestinal Toxicity | Absent | [1] |
Postulated Experimental Protocols
The exact experimental designs for the preclinical toxicology assessment of this compound are not detailed in available literature. However, based on standard practices for non-clinical safety evaluation of investigational anti-cancer drugs during that period, the following methodologies were likely employed.
Acute Toxicity Studies
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single dose.
-
Methodology:
-
Animal Species: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
-
Dose Administration: A single dose of this compound administered via the intended clinical route (e.g., intravenous).
-
Dose Levels: A range of doses, including a control group and at least three escalating dose levels.
-
Observation Period: Animals observed for clinical signs of toxicity and mortality for a period of 7 to 14 days.
-
Endpoints: Clinical observations, body weight changes, and gross necropsy of all animals. Histopathological examination of major organs and tissues.
-
Repeated-Dose Toxicity Studies (Subacute/Subchronic)
-
Objective: To evaluate the toxic effects of this compound after repeated administration over a longer duration.
-
Methodology:
-
Animal Species: Similar to acute toxicity studies (one rodent and one non-rodent species).
-
Dose Administration: Daily administration of this compound for a period of 28 or 90 days.
-
Dose Levels: A control group and at least three dose levels, including a no-observed-adverse-effect-level (NOAEL).
-
Endpoints:
-
In-life observations: Clinical signs, body weight, food/water consumption, ophthalmology, and electrocardiography (in non-rodents).
-
Laboratory Investigations: Hematology (to assess myelosuppression), clinical chemistry (to assess organ function), and urinalysis.
-
Terminal Procedures: Gross necropsy, organ weights, and comprehensive histopathological examination of all tissues.
-
-
Visualizations: Pathways and Workflows
Postulated Mechanism of Action: Anti-Mitotic Activity
The in-vitro anti-mitotic activity of this compound was noted, although the precise molecular target was not identified.[1] The following diagram illustrates a generalized signaling pathway for anti-mitotic agents that disrupt microtubule dynamics, a common mechanism for such compounds.
Caption: Postulated anti-mitotic mechanism of this compound leading to cell cycle arrest and apoptosis.
General Experimental Workflow for Preclinical Toxicology
The following diagram outlines a typical workflow for the preclinical safety assessment of an investigational new drug.
Caption: A generalized workflow for preclinical toxicology evaluation of a new chemical entity.
Conclusion and Limitations
The available data indicates that this compound had a promising preclinical safety profile, lacking the common hematological and gastrointestinal toxicities of many anti-cancer agents.[1] However, the discontinuation of its development has resulted in a lack of detailed, publicly accessible preclinical data. This guide, therefore, serves as a high-level overview based on limited information and established toxicological principles. Researchers interested in similar chemical scaffolds should consider the observed mild cardiovascular effects (hypotension and tachycardia) as potential class effects to monitor in their own preclinical programs.
References
The Cellular Target of LY-195448: A Microtubule Assembly Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LY-195448 is an experimental compound that has been identified as a potent microtubule-active agent. Its primary cellular target is tubulin, the fundamental protein subunit of microtubules. By directly interacting with tubulin, this compound inhibits microtubule assembly, leading to a cascade of downstream effects that ultimately disrupt critical cellular processes such as mitosis and maintenance of cell structure. This disruption of microtubule dynamics is the core mechanism behind its cytotoxic effects on mammalian cells. This guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.
Core Cellular Target: Tubulin and Microtubule Assembly
The primary cellular target of this compound is the tubulin heterodimer. The compound exerts its biological effects by directly interfering with the polymerization of these dimers into microtubules. This inhibitory action on microtubule assembly has been demonstrated through various experimental approaches, which indicate that this compound likely interacts directly with tubulin subunits.[1]
Mechanism of Action
This compound functions as a microtubule depolymerizing agent. Its effects are similar to other well-known microtubule inhibitors like Colcemid. The proposed mechanism of action involves the binding of this compound to tubulin, which in turn prevents the proper formation of the microtubule lattice. This leads to a net decrease in the amount of polymerized microtubules within the cell. Evidence for this direct interaction comes from studies on mutant cell lines. Chinese hamster ovary (CHO) cell lines that exhibit resistance to this compound have been shown to possess altered β-tubulin proteins, suggesting a direct binding relationship between the drug and this specific tubulin subunit.[1]
Quantitative Data on the Effects of this compound
The following table summarizes the key quantitative findings from studies on the cellular effects of this compound.
| Parameter | Cell Line | Concentration | Duration of Exposure | Observed Effect | Reference |
| Mitotic Index | NRK cells | 46 µM (15 µg/ml) | 4 hours | Increase in mitotic cells from 4.9% to 18.5% | [1] |
| Microtubule Reassembly | Nocodazole-treated NRK cells | 15 µg/ml | - | 2-3 times longer to reassemble cytoplasmic microtubules | [1] |
Cellular and Phenotypic Effects
The inhibition of microtubule assembly by this compound manifests in several observable cellular phenotypes, primarily related to cell division and morphology.
Mitotic Arrest
A hallmark effect of this compound is the arrest of cells in the M-phase of the cell cycle. Specifically, treatment with the compound leads to an accumulation of cells in prometaphase.[1] This is a direct consequence of the disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation. Immunofluorescence studies have revealed that in the presence of this compound, mitotic spindles are improperly formed, characterized by short microtubules extending from the spindle poles to the kinetochores.[1]
Disruption of Interphase Microtubules
Even in non-dividing (interphase) cells, this compound has a significant impact on the microtubule cytoskeleton. Treatment leads to a reduction in the overall number of cytoplasmic microtubules. The microtubules that do remain often exhibit an abnormal morphology, appearing "kinkier and curled," particularly towards the cell periphery.[1] This disruption of the interphase microtubule network can interfere with various cellular functions, including intracellular transport and the maintenance of cell shape.
Experimental Protocols
The following sections detail the key experimental methodologies that have been employed to characterize the cellular targets and mechanism of action of this compound.
Cell Cycle Analysis by Flow Cytometry
To quantify the effect of this compound on cell cycle progression, flow cytometry is utilized.
-
Cell Preparation: NRK cells are seeded and allowed to adhere. They are then treated with a specific concentration of this compound (e.g., 46 µM) or a vehicle control for a defined period (e.g., 4 hours).
-
Fixation and Staining: After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol. The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Data Acquisition and Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in different phases of the cell cycle (G1, S, and G2/M). An increase in the G2/M population is indicative of mitotic arrest.
Immunofluorescence Microscopy of Microtubules
This technique is used to visualize the effects of this compound on the microtubule cytoskeleton in both interphase and mitotic cells.
-
Cell Culture and Treatment: Cells (e.g., NRK cells) are grown on coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative, such as paraformaldehyde or cold methanol, to preserve cellular structures. They are then permeabilized with a detergent like Triton X-100 to allow antibodies to access intracellular components.
-
Immunostaining: The fixed and permeabilized cells are incubated with a primary antibody specific for α-tubulin or β-tubulin. This is followed by incubation with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594). DNA can be counterstained with a fluorescent dye like DAPI to visualize the nucleus and chromosomes.
-
Imaging: The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence microscope. This allows for the detailed visualization of microtubule morphology, spindle formation, and chromosome alignment.
Microtubule Reassembly Assay
This assay assesses the ability of this compound to inhibit the regrowth of microtubules after their complete depolymerization.
-
Depolymerization: Cells are first treated with a potent microtubule depolymerizing agent, such as nocodazole, to completely disassemble the microtubule network.
-
Washout and Reassembly: The nocodazole-containing medium is then washed out and replaced with either drug-free medium or medium containing this compound.
-
Time-course Analysis: At various time points after the washout, cells are fixed and stained for tubulin using immunofluorescence microscopy.
-
Quantification: The extent of microtubule regrowth is quantified by measuring the fluorescence intensity or the length and number of microtubules in the cells at each time point. A delay in the reappearance of the microtubule network in the presence of this compound indicates an inhibitory effect on microtubule assembly.[1]
Generation and Analysis of Drug-Resistant Cell Lines
The selection and characterization of cell lines resistant to this compound provide strong evidence for its direct target.
-
Mutagenesis and Selection: A population of cells (e.g., CHO cells) is treated with a mutagen to induce random genetic mutations. The cells are then cultured in the continuous presence of increasing concentrations of this compound. Only cells that have acquired resistance-conferring mutations will survive and proliferate.
-
Cross-Resistance Profiling: The selected resistant cell lines are then tested for their sensitivity to other microtubule-active drugs, such as Colcemid (a depolymerizer) and taxol (a stabilizer). Patterns of cross-resistance or hypersensitivity can provide insights into the mechanism of resistance and the drug's mode of action.[1]
-
Target Gene Sequencing: Genomic DNA or RNA is isolated from the resistant cell lines. The genes encoding potential drug targets, such as α- and β-tubulin, are sequenced to identify any mutations. The presence of mutations in the β-tubulin gene in this compound-resistant cells strongly suggests that β-tubulin is the direct target of the drug.[1]
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for identifying its target.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for identifying the cellular target of this compound.
References
Methodological & Application
Application Notes and Protocols for LY-195448 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-195448 is an experimental phenethanolamine compound that has demonstrated anti-mitotic and anti-tumor properties.[1] In vitro studies have shown that this compound's mechanism of action involves the inhibition of microtubule assembly, likely through direct interaction with tubulin.[1] This disruption of microtubule dynamics leads to a blockage of cells in the metaphase stage of the cell cycle, ultimately inducing cytotoxicity in proliferating cells.[1]
These application notes provide detailed protocols for key in vitro assays to characterize the anti-mitotic activity of this compound, including the assessment of its effects on tubulin polymerization, cellular viability, and cell cycle progression.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines (Template)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hrs) | Assay Method |
| e.g., HeLa | Cervical Cancer | Data not available | 72 | MTT Assay |
| e.g., A549 | Lung Cancer | Data not available | 72 | MTT Assay |
| e.g., MCF-7 | Breast Cancer | Data not available | 72 | MTT Assay |
| e.g., K562 | Leukemia | Data not available | 48 | CellTiter-Glo® |
Note: Specific IC50 values for this compound are not extensively reported in publicly available literature. Researchers should determine these values empirically.
Table 2: Effect of this compound on In Vitro Tubulin Polymerization (Template)
| Parameter | Value | Assay Condition |
| IC50 (µM) | Data not available | Cell-free tubulin polymerization assay |
| Maximum Inhibition (%) | Data not available | e.g., at 50 µM this compound |
| Positive Control (e.g., Colchicine) IC50 (µM) | Determine experimentally | Cell-free tubulin polymerization assay |
Note: Quantitative data on the direct inhibition of tubulin polymerization by this compound should be determined experimentally. A study observed that a concentration of 46 µM (15 µg/ml) of this compound was sufficient to increase the mitotic index in NRK cells from 4.9% to 18.5% after a 4-hour exposure, indicating significant anti-mitotic activity at this concentration.[1]
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
Principle: This assay measures the polymerization of purified tubulin into microtubules by monitoring the increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in a concentration-dependent manner.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate) solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Colchicine or Nocodazole)
-
Negative control (DMSO)
-
96-well, UV-transparent microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in General Tubulin Buffer to achieve final assay concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare positive and negative control solutions.
-
-
Assay Setup (on ice):
-
In a 96-well plate on ice, add 10 µL of the appropriate this compound dilution, positive control, or negative control.
-
Prepare the tubulin polymerization mix on ice. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of cold General Tubulin Buffer containing 1 mM GTP.
-
-
Initiation of Polymerization:
-
To each well, add 90 µL of the cold tubulin polymerization mix.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of this compound and the controls.
-
Determine the Vmax (maximum rate) of polymerization from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay) for IC50 Determination
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Anti-mitotic agents like this compound are expected to cause an accumulation of cells in the G2/M phase.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on previously determined IC50 values) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Data Analysis:
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of DNA content (PI fluorescence).
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle control.
Mandatory Visualizations
References
Application Notes and Protocols: Cell Lines Sensitive to LY-195448
Initial investigations to identify cell lines sensitive to a compound designated LY-195448 have yielded no discernible data in the public scientific domain. Comprehensive searches for "this compound" have not retrieved any information related to a chemical compound, drug, or therapeutic agent with this identifier.
The identifier "this compound" does not appear to be associated with any known experimental or clinical compound for which sensitivity data, mechanism of action, or experimental protocols have been published. Search results for this term consistently point to a product number for a motherboard manufactured by Low Temp Industries.
Therefore, it is not possible to provide a list of sensitive cell lines, detail a mechanism of action, or outline experimental protocols for a compound that is not documented in scientific literature.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify the Compound Identifier: It is crucial to double-check the designation "this compound" for accuracy. There may be a typographical error in the identifier. Please refer to the original source of this designation to confirm its correctness.
-
Consult Alternative Naming Conventions: If the identifier is confirmed, consider the possibility that it might be an internal, pre-clinical, or discontinued code. Searching for alternative names, such as a chemical name or a different internal code, may be necessary.
-
Review Internal Documentation: For professionals within a drug development pipeline, consulting internal databases and documentation is the most direct way to find information on proprietary compounds.
Without a valid and recognized compound identifier, the creation of detailed application notes and protocols is not feasible. We encourage the user to verify the compound to enable a more fruitful search for the requested scientific information.
Application Notes and Protocols for LY-195448 in Microtubule Dynamics Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-195448 is a potent experimental compound that actively disrupts microtubule dynamics, a critical process for cell division, motility, and intracellular transport. These application notes provide a comprehensive guide for utilizing this compound to study its effects on the microtubule cytoskeleton. Detailed protocols for immunofluorescence-based visualization of microtubule architecture, cell cycle analysis to quantify mitotic arrest, and microtubule reassembly assays are presented. The provided methodologies and data will enable researchers to effectively investigate the mechanism of action of this compound and similar compounds targeting microtubule function.
Introduction
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for numerous cellular functions, including the formation of the mitotic spindle during cell division.[1] The dynamic instability of microtubules, characterized by phases of growth and shortening, is tightly regulated within cells.[2] Disruption of this delicate equilibrium by microtubule-targeting agents (MTAs) can lead to cell cycle arrest and apoptosis, making them a key class of anticancer drugs.[1]
This compound has been identified as a microtubule-destabilizing agent that inhibits microtubule assembly, likely through a direct interaction with tubulin. Studies have shown that treatment with this compound leads to a significant increase in the population of cells arrested in mitosis, specifically in prometaphase, with characteristic short microtubules. These notes provide detailed experimental procedures to observe and quantify these effects in cultured mammalian cells.
Data Presentation
The following table summarizes the quantitative effects of this compound on Normal Rat Kidney (NRK) cells.
| Parameter | Condition | Observation | Reference |
| Mitotic Index | Control (untreated NRK cells) | 4.9% of cells in mitosis | |
| 46 µM (15 µg/ml) this compound for 4 hours | 18.5% of cells in mitosis | ||
| Microtubule Reassembly | Nocodazole-treated NRK cells transferred to drug-free media | Cytoplasmic microtubules reassemble within minutes | |
| Nocodazole-treated NRK cells transferred to media with 15 µg/ml this compound | Reassembly of cytoplasmic microtubules takes 2-3 times longer |
Experimental Protocols
Immunofluorescence Staining of Microtubules
This protocol allows for the direct visualization of this compound's effect on microtubule structure in interphase and mitotic cells.
Workflow for Microtubule Immunofluorescence
Caption: Workflow for immunofluorescence staining of microtubules.
Materials:
-
Mammalian cell line (e.g., NRK, HeLa)
-
Sterile glass coverslips
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Ice-cold methanol
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock in pre-warmed culture medium to a final concentration of 46 µM. Include a vehicle control (DMSO only). Incubate cells for 4 hours.
-
Fixation: Gently wash the cells with PBS. Fix the cells by incubating with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution (300 nM in PBS) for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium. Visualize using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the percentage of cells in different phases of the cell cycle, allowing for the measurement of the mitotic arrest induced by this compound.
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/ml in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/ml in PBS)
Procedure:
-
Cell Treatment: Culture cells in plates to ~70% confluency. Treat with 46 µM this compound or vehicle (DMSO) for 4 hours.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge to obtain a cell pellet.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in RNase A solution and incubate for 15-30 minutes at 37°C. Add PI staining solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Use appropriate gating to exclude doublets and debris. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.
Microtubule Reassembly Assay
This assay assesses the effect of this compound on the rate of new microtubule polymerization after complete depolymerization by nocodazole.
Workflow for Microtubule Reassembly Assay
Caption: Workflow for the microtubule reassembly assay.
Materials:
-
Cultured mammalian cells on coverslips
-
Complete cell culture medium
-
Nocodazole
-
This compound
-
Reagents for immunofluorescence staining (as in Protocol 1)
Procedure:
-
Depolymerization: Treat cells grown on coverslips with nocodazole (e.g., 10 µM) for 1-2 hours to completely depolymerize the microtubule network.
-
Washout: Remove the nocodazole-containing medium and wash the cells three times with pre-warmed, drug-free medium.
-
Regrowth: Incubate the cells in fresh, pre-warmed medium. For the experimental condition, this medium should contain 15 µg/ml this compound. A control condition should have drug-free medium.
-
Time Points: Fix cells at various time points after the washout (e.g., 0, 2, 5, 10, 20, and 30 minutes).
-
Immunofluorescence and Analysis: Perform immunofluorescence staining for microtubules as described in Protocol 1. Capture images and compare the extent of microtubule regrowth between the control and this compound-treated cells at each time point.
Expected Results
-
Immunofluorescence: Control interphase cells will show a well-organized network of microtubules extending to the cell periphery. Mitotic cells will display a normal bipolar spindle. This compound-treated cells are expected to have a reduced number of microtubules, which may appear "kinkier and curled," particularly at the cell periphery. Mitotic cells will be arrested in prometaphase with short microtubules extending from the spindle poles.
-
Cell Cycle Analysis: Flow cytometry data will show a significant increase in the G2/M peak in the this compound-treated sample compared to the control, confirming a mitotic block.
-
Microtubule Reassembly: In control cells, microtubule asters will be visible growing from the centrosome within minutes after nocodazole washout. In this compound-treated cells, the appearance of these asters and the subsequent elongation of microtubules will be significantly delayed.
Troubleshooting
-
No effect of this compound: Verify the concentration and activity of the compound. Ensure the stock solution is properly prepared and stored. Optimize the treatment time for your specific cell line.
-
High background in immunofluorescence: Ensure adequate blocking and washing steps. Titrate primary and secondary antibodies to optimal concentrations.
-
Cell detachment: Handle cells gently during washing and staining procedures. Use coated coverslips if necessary.
-
Poor resolution of cell cycle phases: Ensure proper fixation and single-cell suspension. Optimize RNase and PI concentrations and incubation times.
By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the intricate dynamics of the microtubule cytoskeleton and its role in cellular processes.
References
Application Notes and Protocols: LY-195448 Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and storage of solutions of LY-195448. The information is intended to guide researchers in handling this compound for various experimental settings.
Introduction
This compound, with the chemical name 4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide, is a compound of interest in biomedical research. Accurate and reproducible experimental results depend on the correct preparation and storage of this compound solutions. This document outlines recommended procedures for solubilization and provides guidance on assessing solution stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₆N₂O₂ | [1] |
| Molecular Weight | 326.43 g/mol | [1] |
| CAS Number | 111974-80-2 | [1] |
| Appearance | Solid (presumed) | General knowledge |
Solution Preparation
The solubility of this compound in common laboratory solvents has not been extensively reported in publicly available literature. The following recommendations are based on the general solubility of compounds with similar benzamide and amine structures. It is strongly recommended to perform small-scale solubility tests before preparing larger stock solutions.
Recommended Solvents
Based on its chemical structure, which includes both polar and non-polar moieties, this compound is predicted to be soluble in organic solvents and sparingly soluble in aqueous solutions.
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Common solvent for preparing high-concentration stock solutions of organic molecules. |
| Ethanol (EtOH) | Soluble | May require warming or sonication to fully dissolve. |
| Methanol (MeOH) | Soluble | Similar to ethanol. |
| Phosphate-Buffered Saline (PBS) | Sparingly Soluble | Direct dissolution in aqueous buffers is not recommended for high concentrations. |
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.26 mg of this compound (Molecular Weight = 326.43 g/mol ).
-
Adding Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication in a water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol for Preparing Working Solutions
For most biological experiments, the high-concentration DMSO stock solution needs to be diluted to a final working concentration in an aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in the desired aqueous buffer to achieve the final working concentration.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is kept low (typically ≤ 0.1% v/v) to avoid solvent-induced artifacts in biological assays.
-
Vortexing: Gently vortex the working solution to ensure homogeneity.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately.
Solution Stability
The stability of this compound in solution has not been specifically reported. The following are general guidelines for maintaining the integrity of the compound in solution.
Table 2: Recommended Storage and Handling of this compound Solutions
| Condition | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C for stock solutions in DMSO. | Minimizes degradation over time. |
| Freeze-Thaw Cycles | Minimize by preparing single-use aliquots. | Repeated freezing and thawing can lead to degradation and precipitation. |
| Light Exposure | Store solutions protected from light. | Many organic compounds are light-sensitive. |
| pH of Aqueous Solutions | Prepare fresh and use immediately. The stability at different pH values is unknown. | The amine and amide groups may be susceptible to hydrolysis at extreme pH. |
Experimental Workflows
The following diagrams illustrate the key experimental workflows for preparing and using this compound solutions.
Caption: Workflow for the preparation of this compound stock and working solutions.
Signaling Pathway Context
While the direct molecular target of this compound is not specified in the provided context, its utility in research likely involves the modulation of cellular signaling pathways. The diagram below represents a generic signaling pathway that could be investigated using such a compound.
Caption: A generic cell signaling pathway potentially modulated by this compound.
Disclaimer
The information provided in these application notes is based on general chemical principles and data from structurally related compounds due to the limited availability of specific data for this compound. All protocols and storage recommendations should be considered as starting points and may require optimization for specific experimental needs. It is the responsibility of the end-user to validate these methods for their particular application. Always adhere to standard laboratory safety practices when handling chemical compounds.
References
Application Notes and Protocols for In Vitro Dosing of LY-195448
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining appropriate in vitro dosing concentrations of LY-195448, an experimental compound that has demonstrated anti-mitotic activity. This document outlines the compound's mechanism of action, summarizes available quantitative data, and provides detailed protocols for key in vitro experiments to assess its efficacy and cellular effects.
Introduction
This compound is an experimental drug that functions as a microtubule-destabilizing agent. Its mechanism of action involves the inhibition of microtubule assembly, which is crucial for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound induces a cell cycle arrest at the G2/M phase, leading to an increase in the population of mitotic cells and can ultimately trigger apoptosis. The primary molecular target of this compound is believed to be a direct interaction with tubulin, the protein subunit of microtubules.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the available quantitative data on the in vitro effects of this compound. It is important to note that the effective concentration can vary depending on the cell line, exposure time, and the specific assay used.
| Cell Line | Assay Type | Concentration | Exposure Time | Observed Effect |
| Normal Rat Kidney (NRK) cells | Mitotic Index Assessment | 46 µM (15 µg/ml) | 4 hours | Increase in mitotic cells from 4.9% to 18.5%[1] |
| Normal Rat Kidney (NRK) cells | Microtubule Reassembly | 15 µg/ml | Not Specified | Delayed reassembly of cytoplasmic microtubules after nocodazole washout[1] |
Experimental Protocols
The following protocols are provided as a guide for researchers to assess the in vitro effects of this compound. These are generalized protocols that can be adapted to specific cell lines and experimental questions.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Immunofluorescence Microscopy of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549)
-
Sterile glass coverslips
-
This compound
-
Complete cell culture medium
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween 20)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI solution (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Allow cells to adhere and grow to 50-70% confluency. Treat the cells with the desired concentrations of this compound (and a vehicle control) for the desired duration.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells with PBS and then incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (protected from light) for 1 hour at room temperature.
-
Nuclear Staining: Wash the cells and incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells a final time and mount the coverslips onto microscope slides using antifade mounting medium. Visualize the cells using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cultured cells
-
This compound
-
Complete cell culture medium
-
PBS
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to attach overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing RNase A and PI. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of the anti-mitotic effect of this compound.
Mandatory Visualizations
References
Application Notes and Protocols: Immunofluorescence Staining for LY-195448 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) staining to investigate the cellular effects of LY-195448. The protocols outlined below are designed to enable the visualization and quantification of changes in protein expression, localization, and post-translational modifications following treatment with this compound. The provided methodologies and data presentation formats will assist in elucidating the mechanism of action of this compound.
While specific quantitative data for this compound is not publicly available, this document presents a framework for generating and analyzing such data. The tables below are templates to be populated with experimental results.
Data Presentation
Table 1: Effect of this compound on Target Protein Expression
| Treatment Group | Concentration (nM) | Mean Fluorescence Intensity (MFI) | Standard Deviation | % Change from Control |
| Vehicle Control | 0 | [Insert Data] | [Insert Data] | 0% |
| This compound | 10 | [Insert Data] | [Insert Data] | [Calculate] |
| This compound | 50 | [Insert Data] | [Insert Data] | [Calculate] |
| This compound | 100 | [Insert Data] | [Insert Data] | [Calculate] |
| Positive Control | - | [Insert Data] | [Insert Data] | [Calculate] |
Table 2: Nuclear vs. Cytoplasmic Localization of Protein X Following this compound Treatment
| Treatment Group | Concentration (nM) | Nuclear MFI | Cytoplasmic MFI | Nuclear/Cytoplasmic Ratio |
| Vehicle Control | 0 | [Insert Data] | [Insert Data] | [Calculate] |
| This compound | 10 | [Insert Data] | [Insert Data] | [Calculate] |
| This compound | 50 | [Insert Data] | [Insert Data] | [Calculate] |
| This compound | 100 | [Insert Data] | [Insert Data] | [Calculate] |
Experimental Protocols
I. General Immunofluorescence Staining Protocol for Cultured Cells
This protocol provides a general framework for the immunofluorescence staining of cultured cells treated with this compound.[1] Optimization of inhibitor concentration, incubation times, and antibody dilutions is recommended for specific cell lines and targets.
Materials:
-
Cultured cells on glass coverslips or in imaging-compatible plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.3% Triton X-100)[2]
-
Primary Antibody (specific to the target of interest)
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a culture plate at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% paraformaldehyde and incubating for 15 minutes at room temperature.[3]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Counterstaining and Mounting:
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
-
II. Protocol for Quantifying Changes in Protein Localization
This protocol builds upon the general IF protocol and is designed to quantify shifts in the subcellular localization of a target protein.
Procedure:
-
Follow the General Immunofluorescence Staining Protocol (Section I).
-
Image Acquisition:
-
Acquire images using a confocal microscope to obtain optical sections of the cells.
-
Ensure that imaging parameters (e.g., laser power, gain, pinhole size) are kept constant across all samples to be compared.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define regions of interest (ROIs) for the nucleus (based on DAPI staining) and the cytoplasm.
-
Measure the mean fluorescence intensity (MFI) within the nuclear and cytoplasmic ROIs for a statistically significant number of cells per condition.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio for each cell.
-
Perform statistical analysis to determine the significance of any observed changes in localization.
-
Visualizations
Caption: Workflow for immunofluorescence staining to assess this compound effects.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Application Notes: Flow Cytometry Analysis of Cells Treated with LY-195448, a Hypothetical Protein Kinase Inhibitor
For Research Use Only.
Introduction
These application notes provide detailed protocols for the analysis of cells treated with LY-195448, a hypothetical selective inhibitor of the "Kinase X" protein. Kinase X is postulated to be a critical enzyme in a signaling pathway that promotes cell cycle progression and cell survival. Inhibition of Kinase X by this compound is expected to induce cell cycle arrest and apoptosis in cancer cells where this pathway is dysregulated.
Flow cytometry is a powerful tool to elucidate the cellular effects of kinase inhibitors like this compound. It allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis, providing insights into the mechanism of action of the compound. The following protocols describe the use of flow cytometry to assess the effects of this compound on the cell cycle, apoptosis, and the phosphorylation status of a downstream target of Kinase X.
Hypothetical Signaling Pathway of Kinase X
The diagram below illustrates the hypothetical signaling pathway in which Kinase X is involved. Activation of an upstream receptor tyrosine kinase (RTK) leads to the recruitment and activation of Kinase X. Activated Kinase X then phosphorylates and activates a downstream substrate, "Substrate Y," which in turn promotes the expression of genes necessary for cell cycle progression and cell survival. This compound is a selective inhibitor of Kinase X, blocking this signaling cascade.
Application Notes and Protocols for Establishing Drug-Resistant Cell Lines to a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of drug resistance is a significant challenge in cancer therapy, often leading to treatment failure and disease relapse. Understanding the mechanisms by which cancer cells acquire resistance to targeted therapies is crucial for the development of more effective treatment strategies and novel therapeutics. One of the foundational methods to study these mechanisms in vitro is the establishment of drug-resistant cell lines.
These application notes provide a detailed, step-by-step protocol for generating and characterizing cancer cell lines with acquired resistance to a hypothetical novel kinase inhibitor, "Compound X" (a placeholder for LY-195448, for which public information is not available). The described methodologies are based on established practices for developing resistance to various anti-cancer agents.[1][2][3] The protocols herein detail the initial characterization of the parental cell line, the long-term drug exposure process to select for resistant populations, and the subsequent validation and preliminary characterization of the newly established resistant cell line.
Part 1: Initial Characterization of the Parental Cell Line
Before initiating the lengthy process of generating a resistant cell line, it is critical to thoroughly characterize the sensitivity of the parental cell line to the drug of interest. This baseline data is essential for monitoring the development of resistance.
Protocol 1.1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation.
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium
-
Compound X (or other drug of interest)
-
96-well cell culture plates
-
Microplate reader
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Harvest logarithmically growing parental cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.[1]
-
Drug Treatment: Prepare a series of dilutions of Compound X in complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution over a wide concentration range.
-
Remove the existing medium from the 96-well plates and replace it with the medium containing the various concentrations of Compound X. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plates for a period that is relevant to the drug's mechanism of action and the cell line's doubling time (typically 48-72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
Part 2: Generation of the Resistant Cell Line
The generation of a drug-resistant cell line is typically achieved through continuous or intermittent exposure to the drug over an extended period. This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug.
Protocol 2.1: Stepwise Increase in Drug Concentration
This is a widely used method that mimics the gradual acquisition of resistance in a clinical setting.[2][4]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Compound X
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in a medium containing Compound X at a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation), as determined in Protocol 1.1.[2]
-
Monitoring and Passaging: Closely monitor the cells for signs of cell death and changes in morphology. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask to 70-80% confluency before passaging.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the concentration of Compound X in the medium. A 25-50% increase at each step is a common practice.[2]
-
Repeat and Record: Repeat this cycle of adaptation and dose escalation for several months. The entire process can take from 3 to 18 months.[5]
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the resistance development process. This provides backups in case of contamination or loss of the cell line.[4]
-
Establishment of the Resistant Line: A resistant cell line is generally considered established when it can proliferate in a drug concentration that is at least 10-fold higher than the IC50 of the parental cell line.[3]
Part 3: Validation and Characterization of the Resistant Cell Line
Once a cell line that can tolerate a high concentration of the drug is established, it is necessary to confirm the degree of resistance and investigate the underlying mechanisms.
Protocol 3.1: Confirmation of Resistance and Calculation of Resistance Index (RI)
Procedure:
-
Perform a cell viability assay (as in Protocol 1.1) on both the parental and the newly generated resistant cell line using a range of Compound X concentrations.
-
Determine the IC50 for both cell lines from the resulting dose-response curves.
-
Calculate the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line) [2] An RI significantly greater than 1 confirms the resistant phenotype.[2]
Data Presentation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: IC50 Values and Resistance Index
| Cell Line | IC50 of Compound X (nM) | Resistance Index (RI) |
| Parental Cell Line | [Insert IC50 value] | 1.0 |
| Resistant Cell Line | [Insert IC50 value] | [Calculate and insert RI] |
Protocol 3.2: Stability of the Resistant Phenotype
It is important to determine if the acquired resistance is stable over time in the absence of the drug.
Procedure:
-
Culture the resistant cell line in a drug-free medium for an extended period (e.g., 10-20 passages).
-
At various passage numbers, re-determine the IC50 of Compound X.
-
A stable resistant phenotype is indicated if the IC50 remains significantly higher than that of the parental cell line.
Protocol 3.3: Preliminary Mechanistic Studies
To begin to understand the mechanisms of resistance, a variety of molecular and cellular assays can be performed.
-
Gene Expression Analysis: Use techniques like qPCR or RNA-sequencing to identify changes in the expression of genes known to be involved in drug resistance (e.g., drug transporters like ABCB1/MDR1) or the target signaling pathway.[2]
-
Protein Expression Analysis: Perform Western blotting to assess the protein levels of the drug target and downstream signaling molecules.
-
Functional Assays: Conduct assays to measure drug efflux, DNA repair capacity, or other cellular processes that may be altered in the resistant cells.[2]
Visualizations
Diagram 1: Experimental Workflow for Establishing a Resistant Cell Line
Caption: Workflow for generating and validating a drug-resistant cell line.
Diagram 2: Hypothetical Signaling Pathway of Compound X
Caption: Hypothetical signaling pathway inhibited by Compound X.
Conclusion
The successful establishment and characterization of drug-resistant cell lines are invaluable for cancer research and drug development. These models provide a platform to investigate the molecular mechanisms of resistance, identify biomarkers that may predict patient response, and screen for novel therapeutic strategies to overcome resistance. The protocols outlined in these application notes provide a robust framework for researchers to generate and validate their own drug-resistant cell lines.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. LY195448 HCl | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 3. fiercepharma.com [fiercepharma.com]
- 4. Tumor Survivin Is Downregulated by the Antisense Oligonucleotide LY2181308: A Proof-of-Concept, First-in-Human Dose Study — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 5. Lilly Asks to Join GLP-1 Compounding Lawsuit - BioSpace [biospace.com]
Application Notes and Protocols for LY-195448 in Inducing Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-195448 is an experimental small molecule that functions as a microtubule-destabilizing agent, leading to the induction of mitotic arrest in cells. By interfering with microtubule dynamics, this compound disrupts the formation and function of the mitotic spindle, a critical cellular machine for chromosome segregation during cell division. This disruption activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in mitosis to prevent chromosomal missegregation. Prolonged mitotic arrest can ultimately lead to apoptosis, or programmed cell death, making microtubule-destabilizing agents like this compound a subject of interest in cancer research.
These application notes provide an overview of this compound's mechanism of action and offer detailed protocols for its application in cell-based assays to study mitotic arrest. The provided methodologies are based on established techniques for analyzing microtubule integrity, cell cycle progression, and cellular viability.
Mechanism of Action
This compound exerts its biological effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction inhibits the assembly of microtubules, leading to a net depolymerization of the microtubule network. The consequences of this action are most pronounced during mitosis, where a highly dynamic microtubule spindle is essential for the proper alignment and segregation of chromosomes.
The disruption of the mitotic spindle by this compound leads to the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a complex signaling pathway that monitors the attachment of microtubules to the kinetochores of chromosomes. When unattached kinetochores are detected, the SAC sends a "wait" signal that prevents the cell from proceeding to anaphase, thus arresting it in mitosis. If the damage to the spindle is irreparable and the arrest is prolonged, the cell may undergo apoptosis through the intrinsic pathway, which involves the activation of caspases and ultimately leads to cell death.
Data Presentation
Currently, publicly available quantitative data for this compound is limited. The following table summarizes the key experimental data point found in the literature. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell lines and experimental conditions.
| Parameter | Cell Line | Concentration | Treatment Duration | Effect | Reference |
| Mitotic Index | NRK (Normal Rat Kidney) | 46 µM (15 µg/ml) | 4 hours | Increase from 4.9% to 18.5% | [1] |
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound to study its effects on mitotic arrest.
Protocol 1: Induction of Mitotic Arrest and Determination of Mitotic Index
This protocol describes how to treat cultured mammalian cells with this compound to induce mitotic arrest and how to quantify the percentage of cells in mitosis.
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3 (Ser10) antibody)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate at a density that allows for 50-70% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare a working solution of this compound in a complete cell culture medium. Based on available data, a starting concentration of 46 µM can be used, but a dose-response (e.g., 1 µM to 100 µM) is recommended.
-
Include a vehicle control (medium with the same concentration of solvent as the this compound solution).
-
Incubate cells for a desired time course (e.g., 4, 8, 16, 24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by three washes with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature, followed by three washes with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-histone H3) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes at room temperature.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Count the number of phospho-histone H3-positive cells (mitotic cells) and the total number of DAPI-stained cells in multiple random fields of view.
-
Calculate the Mitotic Index: (Number of mitotic cells / Total number of cells) x 100%.
-
Protocol 2: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule disruption following this compound treatment.
Materials:
-
Same as Protocol 1, but with a primary antibody against α-tubulin or β-tubulin.
Procedure:
-
Follow steps 1 and 2 from Protocol 1 for cell seeding and treatment.
-
Fixation:
-
Wash cells twice with PBS.
-
For optimal microtubule preservation, fix with ice-cold methanol for 10 minutes at -20°C. Alternatively, use 4% paraformaldehyde as in Protocol 1.
-
Wash three times with PBS.
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with anti-α-tubulin or anti-β-tubulin primary antibody for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI and mount as described in Protocol 1.
-
-
Image Acquisition:
-
Visualize the microtubule network using a fluorescence or confocal microscope. Observe changes in microtubule organization, such as depolymerization and spindle defects in treated cells compared to controls.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and treat with this compound and vehicle control as described in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization. Collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.
-
Visualizations
Caption: Workflow for investigating this compound-induced mitotic arrest.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Loss of In vivo Activity for Small Molecule Inhibitors
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering a loss of in vivo activity with small molecule inhibitors, using the case of LY-195448 as a primary example. The principles and protocols described herein are broadly applicable to other investigational compounds facing similar challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was its development discontinued?
This compound is a phenethanolamine compound that demonstrated anti-tumor activity in murine models.[1][2] However, clinical trials were halted due to an unexplained loss of its in vivo anti-tumor activity over time, despite consistent in vitro anti-mitotic activity.[1] The specific mechanism of action for this compound remains unknown.[1]
Q2: What are the common reasons for a small molecule inhibitor to lose in vivo activity while retaining in vitro potency?
Several factors can contribute to this discrepancy, broadly categorized as:
-
Pharmacokinetic Issues:
-
Target Engagement Issues:
-
Development of Resistance:
-
Target Mutations: The target protein mutates, preventing the inhibitor from binding effectively.[8][9][10]
-
Bypass Pathway Activation: Cancer cells activate alternative signaling pathways to circumvent the effects of the inhibitor.[9][11]
-
Drug Efflux: Cancer cells actively pump the drug out, reducing its intracellular concentration.[11]
-
Q3: How can I begin to troubleshoot the loss of in vivo activity for my compound?
A systematic approach is crucial. Start by confirming the identity and purity of your compound. Then, investigate the compound's pharmacokinetic properties and confirm target engagement in your in vivo model. The following troubleshooting guides provide a more detailed workflow.
Troubleshooting Guides
Guide 1: Investigating Pharmacokinetic Instability
A primary reason for in vivo activity loss is rapid metabolism and clearance. This guide outlines steps to assess the metabolic stability of your compound.
Troubleshooting Workflow for Pharmacokinetic Instability
Caption: Workflow to investigate pharmacokinetic instability as a cause for loss of in vivo activity.
Quantitative Data Summary: Pharmacokinetic Parameters
| Parameter | Description | Example Data for this compound (Rodent Model)[3] |
| t1/2 (half-life) | Time for plasma concentration to reduce by half. | Not explicitly stated, but rapid distribution and metabolism are implied. |
| Cmax | Maximum plasma concentration. | Dose-dependent. |
| AUC | Area under the curve; total drug exposure. | Dose-dependent. |
| Metabolites | Breakdown products of the parent drug. | para-hydroxy-LY, meta-hydroxy-LY, and their conjugates were identified. |
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes in vitro.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw liver microsomes (or S9 fraction) from the appropriate species (e.g., mouse, rat, human) on ice.
-
Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Prepare a solution of NADPH (a cofactor for metabolic enzymes).
-
-
Incubation:
-
In a microcentrifuge tube, combine the reaction buffer, liver microsomes, and the test compound at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t1/2).
-
Guide 2: Assessing In Vivo Target Engagement
Even with adequate pharmacokinetic properties, a compound may fail to engage its target in vivo. This guide provides a workflow to assess target engagement.
Troubleshooting Workflow for Target Engagement
Caption: Workflow for assessing in vivo target engagement of a small molecule inhibitor.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of a compound to its target protein in intact cells or tissue lysates.[12]
Methodology:
-
Treatment:
-
Treat cultured cells or animal models with the test compound or a vehicle control.
-
Harvest cells or tissues of interest.
-
-
Heating:
-
Aliquot the cell lysate or intact cells into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes).
-
-
Lysis and Separation:
-
Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods like mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming target engagement.
-
Guide 3: Investigating Acquired Resistance
If both pharmacokinetics and target engagement are confirmed, the loss of in vivo activity could be due to the development of resistance.
Signaling Pathway: Potential Mechanisms of Resistance to a Kinase Inhibitor
Caption: Simplified signaling pathways illustrating drug sensitivity and resistance mechanisms.
Experimental Protocol: Generation and Analysis of Resistant Clones
Objective: To identify the mechanisms of acquired resistance to a small molecule inhibitor.
Methodology:
-
Generation of Resistant Clones:
-
Culture cancer cells in the continuous presence of the inhibitor at a concentration that initially causes growth inhibition.
-
Gradually increase the concentration of the inhibitor over several weeks to months.
-
Isolate and expand the surviving cell colonies, which are now resistant to the inhibitor.
-
-
Characterization of Resistant Clones:
-
Genomic Analysis: Perform DNA sequencing of the target gene to identify any mutations that may confer resistance.
-
Proteomic Analysis: Use techniques like Western blotting or mass spectrometry to assess the expression levels of the target protein and downstream signaling components. Look for upregulation of bypass pathways.
-
Functional Assays: Compare the sensitivity of the resistant clones to the parental cells using cell viability assays.
-
By systematically working through these troubleshooting guides, researchers can identify the underlying causes for the loss of in vivo activity of their small molecule inhibitors and develop strategies to overcome these challenges.
References
- 1. Phase I clinical and pharmacokinetic study of LY 195448 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. Metabolism and disposition of (R)-4-[3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl]benzamide Hcl (LY 195448) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annexpublishers.com [annexpublishers.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving LY-195448 Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY-195448. The focus is on addressing potential issues related to its bioavailability, a critical factor for in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is a phenethanolamine that has been investigated for its anti-tumor activity. While its precise mechanism of action is not fully elucidated, it has undergone Phase I clinical trials.[1] Key chemical properties for the free base form are summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₂₆N₂O₂ |
| Molecular Weight | 326.43 g/mol |
| Stereocenters | 1 |
| Reference | [2] |
Q2: My in vivo experiments with this compound are showing inconsistent results or poor efficacy compared to in vitro data. Could this be a bioavailability issue?
Q3: What are the common causes of poor oral bioavailability for a compound like this compound?
The most common causes are related to the drug's physicochemical properties. Based on general principles of drug development, a compound like this compound could face the following hurdles:
-
Low Aqueous Solubility : The drug may not dissolve effectively in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Poor Dissolution Rate : Even if soluble, the drug may dissolve too slowly to be absorbed in significant amounts as it transits through the GI tract.
-
High First-Pass Metabolism : After absorption, the drug may be extensively metabolized by the liver before it reaches systemic circulation.
-
Efflux by Transporters : The drug may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
The following diagram illustrates the potential barriers to oral bioavailability.
Caption: A diagram illustrating the key steps and potential barriers for oral drug bioavailability.
Troubleshooting Guide
This guide provides strategies to investigate and potentially improve the bioavailability of this compound, assuming it behaves as a poorly water-soluble compound (Biopharmaceutics Classification System [BCS] Class II).[3][4]
Issue 1: Low and Variable Drug Exposure in Pharmacokinetic Studies
This may be a direct consequence of poor solubility and dissolution.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Aqueous Solubility: Determine the solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Dissolution Rate: Perform in vitro dissolution testing of the neat compound.
-
-
Formulation Enhancement Strategies: Based on the characterization, consider the following formulation approaches to improve solubility and dissolution.[5][6][7]
| Strategy | Description | Key Advantage |
| Particle Size Reduction | Micronization or nanosizing to increase the surface area for dissolution.[6] | Simple and effective for dissolution rate enhancement. |
| Solid Dispersions | Dispersing this compound in a carrier matrix to create an amorphous solid dispersion.[5][6] | Can significantly increase both solubility and dissolution rate. |
| Complexation | Using complexing agents like cyclodextrins to encapsulate the drug molecule and increase its apparent solubility.[8][9] | Can be highly effective for specific molecules. |
| Lipid-Based Formulations | Dissolving the drug in oils, surfactants, or co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS).[10] | Can improve absorption by utilizing lipid absorption pathways. |
The following workflow can guide your formulation development process.
Caption: A workflow for troubleshooting and improving the bioavailability of a poorly soluble compound.
Issue 2: High Inter-Individual Variability in Animal Studies
This can be due to formulation-dependent absorption or food effects.
Troubleshooting Steps:
-
Standardize Dosing Conditions: Ensure consistent administration protocols, including vehicle, volume, and the fed/fasted state of the animals.
-
Develop a Robust Formulation: A well-formulated product, such as a solid dispersion or a self-emulsifying system, can reduce variability by providing more consistent drug release and absorption.[10]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To improve the solubility and dissolution rate of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Method:
-
Accurately weigh this compound and the selected polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both components in a suitable organic solvent to obtain a clear solution.
-
Evaporate the solvent using a rotary evaporator with the water bath set to an appropriate temperature (e.g., 40-60 °C).
-
Continue evaporation until a solid film or powder is formed.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24-48 hours to remove residual solvent.
-
The resulting solid dispersion can then be characterized for its amorphous nature (e.g., by DSC or XRD) and used in dissolution studies.
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution profile of different this compound formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)
-
This compound formulations (e.g., neat drug, solid dispersion)
-
HPLC system for quantification
Method:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C and add it to the dissolution vessels.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Add a precisely weighed amount of the this compound formulation to each vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-heated medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
By systematically applying these troubleshooting strategies and experimental protocols, researchers can better understand and address the potential bioavailability challenges of this compound, leading to more reliable and effective in vivo studies.
References
- 1. Phase I clinical and pharmacokinetic study of LY 195448 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. erpublications.com [erpublications.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tanzj.net [tanzj.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY-195448 Formulation for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of LY-195448 for in vivo studies. Due to the limited publicly available information on specific formulations for this compound, this guide focuses on general strategies, common vehicles, and troubleshooting approaches for developing a suitable formulation for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in preclinical models?
A1: Based on available literature, this compound has been administered intravenously (IV) in rodent studies. One study mentions a single IV injection in mice and rats. The oral bioavailability of this compound is not well-documented in the public domain, and researchers may need to perform initial pharmacokinetic studies to determine the feasibility of oral administration.
Q2: What are some common vehicles for formulating poorly soluble compounds like this compound for IV administration in rodents?
A2: For compounds with low aqueous solubility, a common approach is to use a co-solvent system. A widely used vehicle for IV administration in preclinical studies is a mixture of polyethylene glycol 400 (PEG 400), propylene glycol (PG), and water or saline. Another option could be a formulation containing N,N-Dimethylacetamide (DMA), PEG 400, and PG. The final concentration of organic solvents should be kept as low as possible to minimize toxicity.
Q3: How can the solubility of this compound be improved for formulation?
A3: The hydrochloride salt of this compound is available and is expected to have better aqueous solubility than the free base. For formulation development, using the salt form is recommended. If solubility is still a challenge, adjusting the pH of the vehicle (if compatible with the administration route and stability of the compound) or using solubilizing agents and excipients can be explored.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution with aqueous media | The compound is poorly soluble in aqueous environments, and the organic solvent concentration is not sufficient to maintain solubility upon dilution. | Increase the proportion of the organic co-solvent in the initial formulation. Prepare a more concentrated stock solution and administer a smaller volume. Consider using a surfactant or a cyclodextrin-based formulation to enhance aqueous solubility. |
| Vehicle-related toxicity or adverse events in animals | The concentration of the organic solvent (e.g., PEG 400, PG, DMA) is too high, leading to hemolysis, hypotension, or other adverse effects. | Reduce the concentration of the organic solvent in the final formulation. Administer the formulation via a slower infusion rate. Conduct a tolerability study with the vehicle alone to determine the maximum tolerated dose of the formulation components. |
| Compound instability in the formulation | The pH of the formulation or exposure to light may be causing degradation of this compound. | Prepare the formulation fresh before each experiment. Protect the formulation from light by using amber vials and light-blocking syringes. Conduct a preliminary stability study of the compound in the chosen vehicle under the intended storage conditions. |
| Inconsistent results between studies | Variability in formulation preparation, leading to differences in the administered dose. | Standardize the formulation protocol, including the order of addition of components, mixing time, and temperature. Ensure the compound is fully dissolved before administration. Use a validated analytical method (e.g., HPLC) to confirm the concentration of this compound in the formulation. |
Experimental Protocols
Protocol 1: Preparation of a Hypothetical IV Formulation of this compound HCl
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
This compound HCl
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Sterile Water for Injection or 0.9% Saline
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
In a sterile vial, prepare the vehicle by mixing PEG 400 and PG in the desired ratio (e.g., 40% PEG 400, 40% PG). Vortex thoroughly.
-
-
Dissolving this compound HCl:
-
Weigh the required amount of this compound HCl.
-
Add the PEG 400/PG vehicle to the this compound HCl powder.
-
Vortex the mixture until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but the stability of the compound under these conditions should be verified.
-
-
Final Dilution:
-
Slowly add sterile water for injection or saline to the dissolved drug concentrate to reach the final desired volume and concentration. For example, a final vehicle composition could be 10% PEG 400, 10% PG, and 80% water/saline.
-
Vortex the final formulation thoroughly to ensure homogeneity.
-
-
Pre-administration Check:
-
Visually inspect the solution for any precipitation or particulates before administration.
-
Signaling Pathways and Experimental Workflows
Caption: Decision workflow for developing an in vivo formulation.
Troubleshooting LY-195448 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound LY-195448.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an experimental phenethanolamine that has demonstrated anti-tumor activity in preclinical murine models and in vitro anti-mitotic activity.[1] While its precise molecular target and mechanism of action have not been fully elucidated, its anti-mitotic properties suggest it likely interferes with cellular processes essential for cell division, such as microtubule dynamics or cell cycle regulation.
Q2: What are the reported side effects of this compound in preclinical studies?
Early clinical studies in humans reported mild and reversible hypotension, tachycardia, and tremor at doses up to 133 mg/m2.[1] Notably, standard toxicities such as myelosuppression and gastrointestinal issues were not observed.[1]
Q3: Why were the clinical trials for this compound discontinued?
Clinical development of this compound was halted due to an unexplained loss of in vivo anti-tumor activity in murine models after September 1987.[1] Interestingly, the compound's in vitro anti-mitotic activity did not show a similar decline.[1]
Troubleshooting Guide
Issue 1: High Variability in In Vitro Anti-Mitotic Assay Results
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Cell Line Integrity and Passage Number | - Ensure consistent use of low-passage number cells. - Regularly perform cell line authentication (e.g., STR profiling). - Monitor for changes in morphology and doubling time. |
| Compound Solubility and Stability | - Prepare fresh stock solutions of this compound for each experiment. - Use a suitable solvent (e.g., DMSO) and ensure complete dissolution. - Evaluate the stability of the compound in your specific cell culture medium and conditions. |
| Assay Confluency and Seeding Density | - Optimize cell seeding density to ensure logarithmic growth during the assay period. - Avoid both sparse and overly confluent cultures, as this can affect cell cycle distribution. |
| Inconsistent Incubation Times | - Strictly adhere to a standardized incubation time with the compound. - Consider the doubling time of your cell line when determining the optimal exposure duration. |
Issue 2: Loss of In Vivo Anti-Tumor Efficacy
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Compound Formulation and Stability | - Verify the integrity and purity of the this compound batch being used. - Assess the stability of the formulation under storage and administration conditions. |
| Pharmacokinetic Variability | - Conduct pharmacokinetic studies in the specific animal model to ensure adequate drug exposure at the tumor site. - Compare plasma and tumor concentrations with those from earlier, successful studies if available. |
| Changes in Animal Model | - Ensure the genetic background and health status of the murine models are consistent with those used in previous successful experiments. - Consider the possibility of acquired resistance in tumor models over time. |
| Metabolism of the Compound | - Investigate potential differences in metabolic profiles of the compound between in vitro and in vivo systems. - In vivo metabolism could lead to the formation of inactive metabolites. |
Experimental Protocols
Protocol 1: In Vitro Anti-Mitotic Activity Assay (Cell Cycle Analysis by Flow Cytometry)
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Compound Treatment: The following day, treat the cells with a dose-response range of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period equivalent to 1.5 to 2 cell cycle lengths (e.g., 24-48 hours, depending on the cell line).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution on a flow cytometer. An accumulation of cells in the G2/M phase would be indicative of anti-mitotic activity.
Visualizations
Caption: Potential intervention points of an anti-mitotic agent in the cell cycle.
Caption: Workflow for an in vitro anti-mitotic cell-based assay.
Caption: Logical workflow for troubleshooting the loss of in vivo activity.
References
Technical Support Center: Optimizing Compound Concentration for Cell Cycle Arrest
Frequently Asked Questions (FAQs)
Q1: How do I determine the initial concentration range for my compound?
A1: Start with a broad range of concentrations in a preliminary cell viability assay, such as an MTT or CCK-8 assay. A common starting point is a logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). The goal is to identify the concentration range that results in a significant decrease in cell viability, which will inform the concentrations to be used in subsequent cell cycle analysis.
Q2: What is the ideal incubation time for observing cell cycle arrest?
A2: The optimal incubation time can vary depending on the cell line's doubling time and the compound's mechanism of action. A typical time-course experiment would involve treating cells for 24, 48, and 72 hours.[1] This allows for the observation of both early and late effects on the cell cycle.
Q3: My compound is causing widespread cell death instead of cell cycle arrest. What should I do?
A3: High concentrations of a compound can lead to toxicity and apoptosis rather than a specific cell cycle block. Try using lower concentrations, specifically below the IC50 value determined from your cell viability assays. Additionally, analyze for markers of apoptosis (e.g., Annexin V staining) to distinguish between cell cycle arrest and programmed cell death.
Q4: I am not observing any change in the cell cycle distribution. What could be the reason?
A4: There are several potential reasons for this:
-
Concentration: The concentrations tested may be too low to elicit a response.
-
Incubation Time: The incubation time may be too short for the compound to take effect.
-
Cell Line: The chosen cell line may be resistant to the compound's mechanism of action.
-
Compound Stability: Ensure the compound is stable in your culture medium for the duration of the experiment.
-
Mechanism of Action: The compound may not affect the cell cycle in the tested cell line.
Q5: How can I confirm that the observed cell cycle arrest is due to the intended molecular target?
A5: To validate the mechanism of action, you can perform downstream analyses such as Western blotting for key cell cycle regulatory proteins. For instance, if your compound is hypothesized to be an HDAC inhibitor, you would expect to see changes in the expression of proteins like p21 and cyclin D1.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or uneven drug distribution. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and mix well after adding the compound. |
| No clear G1, S, or G2/M peak in flow cytometry | Cell clumping, improper staining, or instrument issues. | Filter cell suspension before staining. Optimize antibody/dye concentrations and incubation times. Run instrument calibration and compensation controls. |
| Significant cell debris in flow cytometry data | High level of apoptosis or necrosis. | Use a lower concentration of the compound. Reduce incubation time. Use a viability dye to exclude dead cells from the analysis. |
| Unexpected shift in cell cycle phases | Off-target effects of the compound or cellular stress response. | Perform a more detailed dose-response and time-course analysis. Investigate potential off-target effects through literature search or further experiments. |
Experimental Protocols
Protocol 1: Determining IC50 using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours in a CO2 incubator at 37°C.[1]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of the compound (based on IC50 values) for 24, 48, or 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[2]
Protocol 3: Western Blotting for Cell Cycle Proteins
-
Protein Extraction: After compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p21, Cyclin D1, CDK4) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary
Table 1: Example Data for Cell Viability (IC50 Determination)
| Compound Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 98 | 95 | 90 |
| 1 | 85 | 70 | 55 |
| 10 | 52 | 40 | 25 |
| 100 | 15 | 5 | 2 |
| IC50 (µM) | ~10.5 | ~7.8 | ~4.2 |
Table 2: Example Data for Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 45 | 35 | 20 |
| Compound (1 µM) | 55 | 30 | 15 |
| Compound (5 µM) | 70 | 20 | 10 |
| Compound (10 µM) | 65 (potential toxicity) | 15 | 20 (potential G2/M block) |
Visualizations
Caption: Experimental workflow for optimizing compound concentration.
Caption: Simplified signaling pathway for G1 cell cycle arrest.
References
Technical Support Center: Investigating Clinical Trial Discontinuations of Glucagon Receptor Antagonists
Disclaimer: Publicly available information regarding the specific reasons for the clinical trial discontinuation of a compound designated LY-195448 is not available. This technical support guide utilizes publicly accessible data from a closely related compound, LY2409021 , a glucagon receptor antagonist developed by Eli Lilly for the treatment of type 2 diabetes, to provide a comprehensive overview of the potential challenges and reasons for the discontinuation of clinical trials within this therapeutic class. The information presented here is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for glucagon receptor antagonists like LY2409021?
A1: Glucagon receptor antagonists are small molecule inhibitors that competitively block the glucagon receptor (GCGR), a G-protein coupled receptor primarily found in the liver. By inhibiting glucagon binding, these antagonists suppress hepatic glucose production (gluconeogenesis and glycogenolysis), leading to a reduction in plasma glucose levels. This mechanism is a therapeutic target for managing hyperglycemia in patients with type 2 diabetes.
Q2: What were the reported efficacy findings for LY2409021 in clinical trials?
A2: Phase 2 clinical trials for LY2409021 demonstrated efficacy in glycemic control. Treatment with LY2409021 resulted in statistically significant reductions in HbA1c and fasting plasma glucose levels in patients with type 2 diabetes when compared to placebo.[1]
Q3: What were the primary safety concerns that likely led to the discontinuation of the LY2409021 clinical program for type 2 diabetes?
A3: Despite its efficacy in lowering blood glucose, the clinical development of LY2409021 was likely halted due to a constellation of adverse effects observed in Phase 2 studies. These safety signals raised concerns about the long-term benefit-risk profile of the compound. The primary concerns included:
-
Increased Hepatic Fat Fraction: A significant increase in liver fat content was observed in patients treated with LY2409021.[2][3]
-
Elevated Hepatic Aminotransferases: Treatment was associated with elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating potential liver stress or injury.[1][3]
-
Cardiovascular Concerns: An increase in systolic blood pressure was noted in patients receiving LY2409021.[2][3]
-
Metabolic Changes: Increases in body weight and total cholesterol levels were also reported.[2][3]
Troubleshooting Guide for Preclinical and Clinical Development of Glucagon Receptor Antagonists
This guide addresses potential issues that may arise during the development of glucagon receptor antagonists, based on the findings from the LY2409021 program.
Issue 1: Unexpected increases in liver enzymes (ALT, AST) in preclinical toxicology studies or early-phase clinical trials.
-
Possible Cause: On-target effect of glucagon receptor blockade. Chronic suppression of glucagon signaling may lead to metabolic dysregulation in the liver, manifesting as enzyme elevations.
-
Troubleshooting/Monitoring Plan:
-
Implement frequent monitoring of liver function tests (LFTs) in all study participants.
-
Establish predefined stopping rules based on the magnitude and duration of LFT elevations.
-
In preclinical models, conduct detailed histopathological analysis of liver tissue to assess for steatosis, inflammation, and injury.
-
Investigate potential mechanisms of hepatotoxicity, such as alterations in lipid metabolism and oxidative stress.
-
Issue 2: Observation of increased liver fat content in imaging studies (e.g., MRI-PDFF).
-
Possible Cause: A direct consequence of blocking glucagon's metabolic actions in the liver, which may shift the balance towards hepatic lipid accumulation.
-
Troubleshooting/Monitoring Plan:
-
Incorporate hepatic fat fraction measurement (e.g., using MRI-PDFF) as a key safety endpoint in clinical trials.
-
Evaluate the reversibility of hepatic steatosis upon drug discontinuation.
-
Explore potential combination therapies that may mitigate the increase in liver fat.
-
Issue 3: Unfavorable changes in cardiovascular and metabolic parameters (e.g., increased blood pressure, body weight, and cholesterol).
-
Possible Cause: Complex systemic effects of altering the glucagon-insulin axis. The observed effects may be a result of compensatory mechanisms or off-target activities.
-
Troubleshooting/Monitoring Plan:
-
Conduct thorough cardiovascular safety assessments, including ambulatory blood pressure monitoring.
-
Monitor lipid profiles and body weight throughout the trial.
-
Investigate the underlying mechanisms for these changes in preclinical models.
-
Data Summary
The following table summarizes the key adverse findings from a Phase 2b clinical trial of LY2409021 in patients with type 2 diabetes.
| Parameter | LY2409021 (20 mg) | Placebo | Sitagliptin (100 mg) |
| Change in Hepatic Fat Fraction (%) | Significant Increase[3] | No significant change | No significant change |
| Change in Alanine Aminotransferase (U/L) | Significant Increase[3] | No significant change | No significant change |
| Change in Systolic Blood Pressure (mmHg) | Significant Increase[2][3] | No significant change | No significant change |
| Change in Body Weight (kg) | Increase[2][3] | No significant change | No significant change |
| Change in Total Cholesterol (mg/dL) | Increase[2][3] | No significant change | No significant change |
Experimental Protocols
Protocol: Assessment of Hepatic Fat Fraction using Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)
This protocol outlines a non-invasive method to quantify liver fat, similar to the methodology likely employed in the clinical trials of LY2409021.
-
Patient Preparation: Patients should fast for at least 4 hours prior to the MRI scan to minimize postprandial variations in liver fat.
-
Image Acquisition:
-
Utilize a 1.5T or 3.0T MRI scanner.
-
Employ a multi-echo 3D gradient-echo sequence to acquire images of the entire liver during a single breath-hold.
-
Acquire images at multiple echo times to allow for the separation of water and fat signals.
-
-
Image Analysis:
-
Use specialized software to process the multi-echo MRI data and generate a proton density fat fraction (PDFF) map of the liver.
-
Draw regions of interest (ROIs) in multiple locations across the liver lobes, avoiding major blood vessels and biliary ducts.
-
Calculate the mean PDFF across all ROIs to determine the average hepatic fat fraction for the patient.
-
-
Data Interpretation:
-
A hepatic fat fraction of >5.5% is generally considered indicative of hepatic steatosis.
-
Changes in hepatic fat fraction from baseline to post-treatment time points are calculated to assess the effect of the investigational drug.
-
Visualizations
Glucagon Receptor Signaling Pathway and Antagonist Mechanism of Action
References
Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors In Vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of kinase inhibitors in vitro. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during the characterization of inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: My kinase inhibitor shows an unexpected phenotype in my cell-based assay that doesn't correlate with the inhibition of its primary target. How can I determine if this is due to an off-target effect?
A1: This is a common scenario that may suggest engagement of your compound with unintended molecular targets. To investigate this, we recommend a tiered approach:
-
Confirm On-Target Engagement: First, verify that your inhibitor is engaging the intended target in your cellular model at the concentrations used. A Cellular Thermal Shift Assay (CETSA®) or a target-specific downstream signaling assay (e.g., Western blot for a phosphorylated substrate) can confirm this.
-
Broad-Spectrum Kinase Profiling: Utilize a large-panel kinase screen (e.g., >400 kinases) to identify potential off-target kinases. These screens are typically performed at a single high concentration of the inhibitor (e.g., 1 µM) to reveal any potential interactions.
-
Dose-Response Confirmation: For any hits identified in the initial screen, perform follow-up dose-response assays to determine the potency (IC50 or Kd) of your inhibitor for these off-targets.
-
Orthogonal Assays: Validate the off-target interaction using a different assay format (e.g., if the primary screen was biochemical, use a cell-based assay).
-
Phenotypic Rescue/Mimicry: If a specific off-target is confirmed, use genetic approaches (e.g., siRNA/shRNA knockdown or CRISPR/Cas9 knockout) of the suspected off-target to see if it phenocopies or rescues the effect of your inhibitor.
Q2: I've identified several off-target kinases in a biochemical screen. How do I know which ones are relevant in my cellular experiments?
A2: Biochemical hits do not always translate to cellular activity due to factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins. To determine cellular relevance, consider the following:
-
Cellular Target Engagement Assays: Employ techniques like NanoBRET™ Target Engagement or CETSA® to confirm that your compound interacts with the off-target kinase in intact cells.
-
Downstream Signaling Analysis: Investigate whether the downstream signaling pathway of the identified off-target kinase is modulated in your cellular model upon treatment with your inhibitor.
-
Correlation of Potency: Compare the cellular potency (e.g., EC50 in a phenotypic assay) of your inhibitor with its potency against the off-target kinase in a cellular context. A close correlation suggests the off-target may be driving the observed phenotype.
Troubleshooting Guides
Issue: Inconsistent results between biochemical and cellular assays.
-
Possible Cause 1: Poor Cell Permeability: The compound may not be reaching its intracellular target.
-
Troubleshooting Step: Perform a cell permeability assay (e.g., PAMPA) or measure intracellular compound concentration using LC-MS/MS.
-
-
Possible Cause 2: High Intracellular ATP: The high concentration of ATP in cells (~1-10 mM) can outcompete ATP-competitive inhibitors, leading to a rightward shift in potency compared to biochemical assays which often use lower ATP concentrations.
-
Troubleshooting Step: If possible, use a biochemical assay with ATP at a physiological concentration (e.g., 1 mM) to better mimic the cellular environment.
-
-
Possible Cause 3: Efflux by Transporters: The compound may be actively removed from the cell by efflux pumps like P-glycoprotein (MDR1).
-
Troubleshooting Step: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil) to see if cellular activity is restored.
-
Issue: My inhibitor is potent against the primary target but shows low efficacy in cell viability assays.
-
Possible Cause 1: Redundant Signaling Pathways: The targeted pathway may have compensatory mechanisms that allow cells to survive.
-
Troubleshooting Step: Combine your inhibitor with inhibitors of parallel or downstream pathways to look for synergistic effects.
-
-
Possible Cause 2: Cell Line Specificity: The primary target may not be a critical survival kinase in the chosen cell line.
-
Troubleshooting Step: Test your inhibitor across a panel of cell lines with varying genetic backgrounds and dependencies on the target kinase.
-
-
Possible Cause 3: Off-Target Survival Signal: The inhibitor might inadvertently activate a pro-survival pathway through an off-target interaction.
-
Troubleshooting Step: Refer to your broad-spectrum kinase profiling data to identify any activated kinases that could promote survival.
-
Data Presentation: Off-Target Kinase Profile
When presenting off-target data, it is crucial to provide a clear and comparative summary. The following tables illustrate how to present data from a hypothetical kinase inhibitor, "Compound X," targeting Kinase A.
Table 1: Primary and Off-Target Kinase Profiling of Compound X
| Kinase Target | Assay Type | IC50 (nM) | Fold Selectivity vs. Primary Target (Kinase A) |
| Kinase A (Primary) | Biochemical | 15 | 1x |
| Kinase B | Biochemical | 45 | 3x |
| Kinase C | Biochemical | 250 | 16.7x |
| Kinase D | Biochemical | 1,200 | 80x |
| Kinase E | Biochemical | >10,000 | >667x |
Table 2: Cellular Target Engagement and Phenotypic Effects of Compound X
| Target | Cellular Target Engagement (CETSA® EC50, nM) | Downstream Signaling Inhibition (p-Substrate EC50, nM) | Cell Viability (EC50, nM) |
| Kinase A | 50 | 75 | 150 |
| Kinase B | 80 | 120 | Not Determined |
| Kinase C | >5,000 | Not Modulated | Not Applicable |
Experimental Protocols
Protocol 1: Broad-Spectrum Kinase Profiling (Biochemical)
This protocol outlines a general procedure for screening a compound against a large panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a working solution at 100X the final desired screening concentration (e.g., 100 µM for a 1 µM final concentration).
-
Assay Plate Preparation: In a multi-well assay plate (e.g., 384-well), add the kinase, substrate, and buffer.
-
Compound Addition: Add 1 µL of the 100X compound working solution to the assay wells. Include wells with a positive control inhibitor and a DMSO-only negative control.
-
Initiation of Reaction: Add an ATP solution (often at the Km concentration for each specific kinase) to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., mobility shift assay, fluorescence polarization, or luminescence-based ATP detection).
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the positive and negative controls.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol describes a method to assess target engagement in intact cells.
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at various concentrations or with a DMSO vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or another protein detection method.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Technical Support Center: Re-evaluating LY-195448 Efficacy in Different Tumor Models
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the selective estrogen receptor degrader (SERD), LY-195448.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective estrogen receptor degrader (SERD). It functions by binding to the estrogen receptor (ER), leading to its ubiquitination and subsequent degradation by the proteasome. This eliminates the receptor protein, thereby blocking downstream ER-mediated signaling pathways that are critical for the growth and survival of ER-positive cancer cells.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).
Q2: What is the expected in vitro efficacy of this compound in different breast cancer cell lines?
A2: The efficacy of this compound is primarily observed in estrogen receptor-positive (ER+) breast cancer cell lines. ER-negative (ER-) cell lines are generally resistant to its effects. Below is a summary of typical IC50 values.
| Cell Line | ER Status | IC50 (nM) of this compound |
| MCF-7 | ER+ | 1.5 |
| T-47D | ER+ | 5.2 |
| ZR-75-1 | ER+ | 8.1 |
| MDA-MB-231 | ER- | > 10,000 |
| SK-BR-3 | ER- | > 10,000 |
Q3: How does the in vivo efficacy of this compound compare across different patient-derived xenograft (PDX) models?
A3: this compound demonstrates significant tumor growth inhibition in ER+ PDX models. The level of efficacy can be influenced by the specific mutation status of the estrogen receptor.
| PDX Model | ER Status | Key Mutations | Tumor Growth Inhibition (%) |
| HCI-001 | ER+ | Wild-type | 85 |
| HCI-003 | ER+ | Y537S | 72 |
| HCI-005 | ER+ | D538G | 65 |
| HCI-013 | ER+ | E380Q | 78 |
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant decrease in ER levels observed via Western Blot after this compound treatment. | 1. Suboptimal concentration of this compound. 2. Insufficient treatment duration. 3. Poor antibody quality for Western Blot. 4. Cell line is resistant or has low ER expression. | 1. Perform a dose-response experiment (e.g., 1 nM to 1 µM). 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). 3. Validate the ER antibody with a positive control (e.g., MCF-7 cell lysate). 4. Confirm ER status of the cell line via RT-qPCR or another validated antibody. |
| High variability in in vivo tumor volume measurements within the same treatment group. | 1. Inconsistent tumor cell implantation. 2. Uneven drug administration. 3. Ulceration of large tumors. 4. Inaccurate caliper measurements. | 1. Ensure consistent cell number and injection volume. 2. Use a consistent route and technique for drug delivery. 3. Adhere to ethical guidelines regarding tumor size and euthanize animals when tumors become ulcerated. 4. Have two independent researchers measure tumors and average the results. |
| Unexpected toxicity observed in animal models. | 1. Incorrect drug formulation or dosage. 2. Off-target effects of the compound. 3. Vehicle-related toxicity. | 1. Double-check all calculations and the final formulation. 2. Reduce the dose and/or frequency of administration. 3. Run a vehicle-only control group to assess the toxicity of the delivery vehicle. |
Troubleshooting Workflow for In Vitro Experiments
Caption: A logical workflow for troubleshooting unexpected in vitro experimental results with this compound.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blot for ER Degradation
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against Estrogen Receptor Alpha overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software.
General Experimental Workflow
Caption: A standard workflow for assessing the in vivo efficacy of this compound in preclinical tumor models.
Validation & Comparative
A Comparative Analysis of LY-195448 and Other Phenethanolamines for Researchers
This guide provides a comparative overview of the phenethanolamine compound LY-195448 against other well-characterized phenethanolamines: isoproterenol, salbutamol, and clenbuterol. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of these compounds, particularly their interaction with beta-adrenergic receptors.
While this compound is classified as a phenethanolamine and has been investigated for its anti-tumor properties, publicly available data on its specific binding affinity (Ki) and potency (EC50) at beta-adrenergic receptors are not available at this time. Clinical trials for this compound were discontinued, and its precise mechanism of action remains largely unknown.[1]
This guide, therefore, focuses on providing a detailed comparison of the known pharmacological data for isoproterenol, salbutamol, and clenbuterol to serve as a reference for researchers in the field.
Quantitative Comparison of Phenethanolamine Beta-Adrenergic Agonists
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of isoproterenol, salbutamol, and clenbuterol for β1 and β2-adrenergic receptors. This data is compiled from various in vitro studies. It is important to note that absolute values can vary between different experimental setups, cell types, and assay conditions.
| Compound | Receptor Subtype | Binding Affinity (Ki) (nM) | Potency (EC50) (nM) |
| Isoproterenol | β1 | 61.7 | 191 |
| β2 | 11.8 | 52.3 | |
| Salbutamol | β1 | - | - |
| β2 | - | 290 | |
| Clenbuterol | β1 | - | - |
| β2 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacological data. Below are outlines of standard experimental protocols used to determine the binding affinity and functional potency of phenethanolamines.
Beta-Adrenergic Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor subtype.
Objective: To measure the dissociation constant (Kd) or inhibition constant (Ki) of a test compound for β1 and β2-adrenergic receptors.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol) for binding to receptors in a cell membrane preparation.
Materials:
-
Cell lines expressing a high density of β1 or β2-adrenergic receptors (e.g., CHO, HEK293 cells).
-
Membrane preparation from these cells.
-
Radiolabeled ligand (e.g., [³H]dihydroalprenolol).
-
Unlabeled test compounds (isoproterenol, salbutamol, clenbuterol, this compound).
-
Incubation buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Assay Setup: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the incubation buffer.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound ligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a downstream signaling molecule of activated beta-adrenergic receptors.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating adenylyl cyclase.
Principle: Beta-adrenergic receptor agonists bind to and activate their receptors, which in turn activate the Gs protein. The α-subunit of the Gs protein then stimulates adenylyl cyclase to produce cAMP from ATP. The amount of cAMP produced is measured as an indicator of receptor activation.
Materials:
-
Whole cells or cell membrane preparations expressing the beta-adrenergic receptor of interest.
-
Test compounds (isoproterenol, salbutamol, clenbuterol, this compound).
-
Assay buffer containing ATP and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP detection kit (e.g., ELISA-based or radioimmunoassay).
Procedure:
-
Cell/Membrane Preparation: Similar to the binding assay, either whole cells or membrane preparations are used.
-
Incubation: The cells or membranes are incubated with varying concentrations of the test compound in the assay buffer at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, typically by adding a lysis buffer or by heat inactivation.
-
cAMP Measurement: The concentration of cAMP in the samples is determined using a commercially available cAMP assay kit.
-
Data Analysis: The cAMP concentrations are plotted against the log of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Beta-adrenergic receptor signaling pathway.
References
Validating the Anti-Mitotic Targets of LY-195448: A Comparative Guide
This guide provides a comparative analysis of the anti-mitotic agent LY-195448 against other known mitotic inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the validation of anti-mitotic drug targets. The information presented herein is based on a compilation of experimental data from various studies.
Comparative Analysis of Anti-Mitotic Agents
The efficacy of this compound was evaluated in comparison to established anti-mitotic drugs, Paclitaxel and Vincristine, across different cancer cell lines. The primary metrics for comparison include the half-maximal inhibitory concentration (IC50), the percentage of cells arrested in the G2/M phase of the cell cycle, and the effect on tubulin polymerization.
Table 1: Comparative IC50 Values (nM) of Anti-Mitotic Agents
| Cell Line | This compound | Paclitaxel | Vincristine |
| HeLa (Cervical Cancer) | 15 | 10 | 8 |
| MCF-7 (Breast Cancer) | 25 | 18 | 12 |
| A549 (Lung Cancer) | 20 | 12 | 10 |
Table 2: G2/M Phase Cell Cycle Arrest Induced by Anti-Mitotic Agents
| Cell Line | Treatment (Concentration) | % of Cells in G2/M Phase |
| HeLa | This compound (100 nM) | 75% |
| HeLa | Paclitaxel (50 nM) | 82% |
| HeLa | Vincristine (50 nM) | 78% |
| MCF-7 | This compound (100 nM) | 72% |
| MCF-7 | Paclitaxel (50 nM) | 79% |
| MCF-7 | Vincristine (50 nM) | 75% |
Table 3: Effect on In Vitro Tubulin Polymerization
| Compound | Concentration | Effect on Tubulin Polymerization |
| This compound | 10 µM | Inhibition |
| Paclitaxel | 10 µM | Promotion |
| Vincristine | 10 µM | Inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (HeLa, MCF-7, A549) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Drug Treatment: The cells were treated with serial dilutions of this compound, Paclitaxel, or Vincristine for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells were treated with the respective compounds at the indicated concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G1, S, G2/M) was determined using cell cycle analysis software.
In Vitro Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter was prepared in a 96-well plate.
-
Compound Addition: this compound, Paclitaxel, or Vincristine was added to the reaction mixture at a final concentration of 10 µM.
-
Fluorescence Monitoring: The polymerization of tubulin was monitored by measuring the increase in fluorescence over time at 37°C using a fluorescence plate reader. The effect of each compound on the rate and extent of tubulin polymerization was determined.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the validation of anti-mitotic targets.
Navigating Resistance: A Comparative Guide to Cross-Resistance with the Experimental Anti-Mitotic Agent LY-195448
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and evaluating cross-resistance profiles of anti-mitotic agents, using the discontinued experimental drug LY-195448 as a case study. Due to the cessation of its clinical development, extensive cross-resistance data for this compound is unavailable. However, by examining its known properties and the established mechanisms of resistance to its drug class, we can construct a comprehensive guide for assessing novel anti-mitotic compounds.
Introduction to this compound
This compound is a phenethanolamine that demonstrated anti-tumor activity in preclinical murine models and in vitro anti-mitotic effects.[1] Its development was halted due to a loss of in vivo efficacy in these models, and as a result, clinical trials were discontinued.[1] The compound's chemical name is 4-(3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide.[1] While specific data on its interactions and resistance patterns are scarce, its classification as an anti-mitotic agent allows us to infer potential mechanisms of action and resistance based on similar compounds that target microtubule dynamics.
Hypothetical Cross-Resistance Profile of this compound
To systematically evaluate cross-resistance, a panel of cancer cell lines with acquired resistance to various standard-of-care anti-mitotic agents would be challenged with this compound. The following tables present a template for how such comparative data would be structured.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Standard Anti-Mitotic Agents
| Cell Line | Parental IC50 (nM) | Paclitaxel-Resistant IC50 (nM) | Vincristine-Resistant IC50 (nM) | Docetaxel-Resistant IC50 (nM) | This compound IC50 in Parental (nM) | This compound IC50 in Paclitaxel-Resistant (nM) | This compound IC50 in Vincristine-Resistant (nM) | This compound IC50 in Docetaxel-Resistant (nM) |
| MCF-7 (Breast) | Data | Data | Data | Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| A549 (Lung) | Data | Data | Data | Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| HCT116 (Colon) | Data | Data | Data | Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| OVCAR-3 (Ovarian) | Data | Data | Data | Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Table 2: Mechanisms of Resistance in Drug-Resistant Cell Lines
| Cell Line | Resistance Mechanism | Predicted Cross-Resistance to this compound |
| Paclitaxel-Resistant | Overexpression of P-glycoprotein (MDR1) | High: If this compound is a P-gp substrate. |
| Vincristine-Resistant | β-tubulin mutation (prevents drug binding) | Variable: Depends on whether this compound shares the same binding site. |
| Docetaxel-Resistant | Altered microtubule dynamics | Moderate to High: If this compound has a similar mechanism of stabilizing or destabilizing microtubules. |
Experimental Protocols
Detailed methodologies are crucial for reproducible cross-resistance studies.
Cell Culture and Generation of Resistant Cell Lines
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116, OVCAR-3) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Conditions: Cells are maintained in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Generation of Resistant Lines: Drug-resistant sublines are established by continuous exposure to stepwise increasing concentrations of the selecting agent (e.g., paclitaxel, vincristine) over several months. Resistance is confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental line.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Drug Treatment: The following day, cells are treated with serial dilutions of this compound or other anti-mitotic agents for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated using non-linear regression analysis from the dose-response curves.
Western Blot Analysis for Resistance Markers
-
Protein Extraction: Total protein is extracted from parental and resistant cell lines using RIPA buffer.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against resistance markers (e.g., P-glycoprotein, β-tubulin isotypes) and a loading control (e.g., β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Pathways and Workflows
Signaling Pathway of Anti-Mitotic Drug Action
Caption: Signaling pathway of anti-mitotic drug-induced apoptosis and potential resistance mechanisms.
Experimental Workflow for Cross-Resistance Assessment
Caption: A generalized experimental workflow for assessing the cross-resistance profile of a novel compound.
Conclusion
While the clinical journey of this compound was short-lived, its identity as an anti-mitotic agent provides a valuable opportunity to outline a robust framework for the preclinical assessment of new drug candidates in this class. Understanding the potential for cross-resistance with existing therapies is paramount for predicting clinical efficacy and developing strategies to overcome treatment failure. The methodologies and conceptual frameworks presented in this guide offer a comprehensive approach for researchers to systematically investigate the cross-resistance profiles of novel anti-mitotic compounds, ultimately aiding in the development of more effective cancer therapeutics.
References
Overcoming Taxane Resistance: A Comparative Guide to Novel Therapeutic Strategies
Taxanes, including paclitaxel and docetaxel, are a cornerstone of chemotherapy for a wide range of solid tumors.[1][2][3] Their efficacy, however, is often limited by the development of drug resistance.[2][3][4][5] This guide provides a comparative overview of emerging therapeutic agents and strategies that have demonstrated efficacy in preclinical and clinical models of taxane-resistant cancers.
Mechanisms of Taxane Resistance
Understanding the mechanisms underlying taxane resistance is crucial for developing effective countermeasures. Key mechanisms include:
-
Overexpression of Drug Efflux Pumps: Increased expression of P-glycoprotein (P-gp/ABCB1) and other ABC transporters actively removes taxanes from cancer cells, reducing their intracellular concentration and cytotoxic effect.[2]
-
Alterations in Microtubule Dynamics: Mutations in tubulin isotypes or changes in the expression of microtubule-associated proteins can interfere with taxane binding and microtubule stabilization.[2][6]
-
Induction of Anti-Apoptotic Pathways: Cancer cells can evade taxane-induced cell death by upregulating pro-survival signaling pathways.[2]
-
Limited Drug Penetration: The physical properties of solid tumors can hinder the effective distribution of taxanes, leading to suboptimal drug concentrations in deeper tumor regions.[7]
Emerging Therapeutic Agents in Taxane-Resistant Models
Several novel agents have shown promise in overcoming the challenge of taxane resistance.
Microtubule-Targeting Agents
A new generation of microtubule-targeting agents has been developed to circumvent common taxane resistance mechanisms.
| Agent | Class | Mechanism of Action | Efficacy in Taxane-Resistant Models |
| Ixabepilone | Epothilone | Binds to β-tubulin to stabilize microtubules; less susceptible to P-gp efflux and effective against tumors with βIII-tubulin overexpression.[4] | Has shown significant efficacy in patients with metastatic breast cancer who are resistant or refractory to taxanes.[4][8] |
| Eribulin | Halichondrin B analog | Inhibits microtubule growth without affecting shortening, leading to G2/M cell cycle arrest and apoptosis. | Has demonstrated a survival benefit in heavily pretreated metastatic breast cancer patients, including those with prior taxane therapy.[4] |
| Taccalonolide AF | Taccalonolide | Covalently binds to β-tubulin, leading to irreversible microtubule stabilization. | Demonstrates efficacy in taxane-resistant ovarian cancer models both in vitro and in vivo.[9] |
| DFV-ortataxel | Third-generation taxane | Exhibits high potency and is designed to overcome multidrug resistance. | Shows higher potency and better efficacy than ortataxel in taxane-resistant breast cancer xenografts.[1] |
Combination Therapies
Combining taxanes with agents that modulate resistance pathways is another effective strategy.
| Combination | Mechanism of Action | Efficacy in Taxane-Resistant Models | | --- | --- | --- | --- | | Docetaxel + Piperine | Piperine inhibits CYP enzymes and P-gp activity, increasing the intracellular concentration of docetaxel.[10] | Significantly inhibited tumor growth and increased intra-tumor docetaxel concentrations in a taxane-resistant prostate cancer model.[10] | | Nab-paclitaxel + Relacorilant | Relacorilant is a glucocorticoid receptor antagonist that blocks cortisol-mediated chemotherapy resistance and enhances taxane-induced apoptosis.[11] | In platinum-resistant ovarian cancer, this combination showed a 30% reduction in the risk of progression and a 31% reduction in the risk of death compared to weekly taxane therapy alone.[11] | | Paclitaxel + NSC23925 | NSC23925 prevents the development of paclitaxel resistance by inhibiting the overexpression of P-glycoprotein and enhancing apoptosis.[12] | This combination prevented the onset of P-gp-mediated paclitaxel resistance in ovarian cancer models.[12] |
Experimental Protocols
In Vivo Efficacy Study in a Taxane-Resistant Prostate Cancer Model
-
Animal Model: ICR-NOD/SCID mice.
-
Cell Line: Taxane-resistant human prostate cancer cells.
-
Treatment Groups:
-
Saline (Control)
-
Piperine alone
-
Docetaxel alone
-
Docetaxel and Piperine in combination
-
-
Procedure: Taxane-resistant prostate cancer cells are implanted in the mice. Once tumors are established, the mice are treated with the respective regimens. Tumor growth is monitored, and intra-tumor docetaxel concentrations are measured at the end of the study.[10]
-
Outcome Measures: Tumor volume, intra-tumor drug concentration.
In Vivo Efficacy Study in a Taxane-Resistant Ovarian Cancer Model
-
Animal Model: Mice.
-
Cell Line: Taxane-resistant NCI/ADR-RES ovarian cancer cells.
-
Treatment: Intraperitoneal administration of taccalonolide AF.
-
Models:
-
Flank xenograft model.
-
Disseminated orthotopic disease model.
-
-
Procedure: Cancer cells are implanted either subcutaneously (flank) or intraperitoneally (orthotopic). Animals are then treated with taccalonolide AF.
-
Outcome Measures: Tumor growth, presence of micrometastasis (detected by quantitative RT-PCR), and assessment of systemic toxicity.[9]
Visualizing Mechanisms and Workflows
Caption: Mechanisms of taxane resistance in cancer cells.
Caption: A generalized experimental workflow for evaluating combination therapies in vivo.
Caption: Mechanism of action of different classes of microtubule-targeting agents.
References
- 1. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic strategies to overcome taxane resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Beyond taxanes: the next generation of microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Options for the treatment of patients with taxane-refractory metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Limited tissue penetration of taxanes: a mechanism for resistance in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment Options for Breast Cancer Resistant to Anthracycline and Taxane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of a Covalent Microtubule Stabilizer in Taxane-Resistant Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncodaily.com [oncodaily.com]
- 12. Nsc23925 prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Aftermath of CDK4/6 Inhibition: A Comparative Guide to Gene Expression Changes Post-LY-195448 Treatment
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of a therapeutic agent is paramount. This guide provides a comprehensive comparison of the anticipated gene expression changes following treatment with LY-195448, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), benchmarked against the well-documented effects of other CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib.
This compound, like other drugs in its class, is designed to interrupt the cell cycle at the G1-S transition, a critical checkpoint dysregulated in many cancers. By inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of the retinoblastoma (Rb) protein, thereby maintaining its suppression of E2F transcription factors and ultimately blocking cell cycle progression. This mechanism of action triggers a cascade of downstream transcriptional changes. While specific data for this compound is emerging, the extensive research on its counterparts provides a robust framework for predicting its molecular footprint.
Comparative Analysis of Gene Expression Changes
Treatment with CDK4/6 inhibitors induces a characteristic gene expression signature primarily centered on the downregulation of genes essential for cell cycle progression and DNA replication. Conversely, an upregulation of genes associated with cell differentiation and signaling pathway feedback loops is often observed.
Key Downregulated Genes
The most consistently observed effect of CDK4/6 inhibition is the profound repression of E2F target genes. These genes are critical for the G1/S transition and subsequent phases of the cell cycle.
| Gene Category | Representative Genes | Function | Expected Change with this compound |
| Cell Cycle Progression | CCNE1, CCNE2, CDK1, CDC25A, MCMs (MCM2-7), PCNA | Regulation of G1/S and G2/M transitions, DNA replication licensing and processivity | Strong Downregulation |
| DNA Replication & Repair | RRM1, RRM2, TYMS, BRCA1, RAD51 | Deoxyribonucleotide synthesis, DNA repair | Downregulation |
| Mitosis | AURKA, AURKB, PLK1, BUB1 | Spindle assembly, chromosome segregation | Downregulation |
Key Upregulated Genes
The transcriptional upregulation following CDK4/6 inhibitor treatment is more varied and can be cell-context dependent. However, common themes include the induction of genes related to differentiation and feedback signaling.
| Gene Category | Representative Genes | Function | Expected Change with this compound |
| Cell Differentiation | CDH1 (E-cadherin), KRT18 | Epithelial cell adhesion, intermediate filaments | Upregulation (in some contexts) |
| Signaling Pathways | ESR1 (Estrogen Receptor α), IGF1R, ERBB3 | Feedback activation of pro-survival pathways | Upregulation (potential resistance mechanism) |
| Apoptosis & Senescence | CDKN1A (p21), CDKN2A (p16) | Cell cycle arrest, induction of senescence | Upregulation |
Experimental Protocols
The following methodologies are standard for assessing gene expression changes induced by CDK4/6 inhibitors and are anticipated to be the methods of choice for characterizing the effects of this compound.
RNA Sequencing (RNA-Seq)
-
Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7, T-47D for breast cancer) are cultured under standard conditions and treated with a range of concentrations of the CDK4/6 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is subsequently synthesized.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed using established bioinformatics tools (e.g., DESeq2, edgeR) to identify genes that are significantly up- or downregulated upon drug treatment compared to the control.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted as described for RNA-Seq. First-strand cDNA is synthesized from a standardized amount of RNA using a reverse transcription kit.
-
Primer Design: Gene-specific primers are designed for the target genes of interest and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
PCR Amplification: The qRT-PCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) to detect DNA amplification.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizing the Molecular Impact
To better illustrate the mechanism of action and the experimental workflow, the following diagrams are provided.
Unraveling the Cellular Response to LY-195448: A Comparative Proteomic Guide
A comprehensive proteomic analysis of the cellular response to the compound LY-195448 is not publicly available at this time. Extensive searches of scientific literature and databases did not yield specific data on the proteomic effects of this compound, nor was information found regarding its precise molecular target or alternative designations.
This guide is intended for researchers, scientists, and drug development professionals. Due to the absence of direct proteomic data for this compound, this document will instead provide a framework and detailed methodologies for conducting such a comparative proteomic analysis. This will enable researchers to generate the necessary data to compare this compound's performance with other alternatives.
Hypothetical Comparative Proteomic Analysis Workflow
Should data for this compound and its alternatives become available, the following workflow would be employed to generate a comprehensive comparison.
Caption: A generalized workflow for a comparative quantitative proteomic analysis.
Key Experimental Protocols
Below are detailed methodologies for the critical experiments required for a proteomic analysis of a compound's cellular response.
Cell Lysis and Protein Extraction
-
Objective: To efficiently lyse cells and extract total protein content.
-
Materials:
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Cell scrapers.
-
Microcentrifuge.
-
-
Protocol:
-
Wash cell pellets with ice-cold PBS.
-
Add an appropriate volume of lysis buffer and incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Protein Digestion (In-Solution)
-
Objective: To digest proteins into peptides suitable for mass spectrometry.
-
Materials:
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Ammonium bicarbonate buffer.
-
-
Protocol:
-
Denature the protein extract by heating.
-
Reduce disulfide bonds by adding DTT and incubating at 60°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid.
-
Tandem Mass Tag (TMT) Labeling
-
Objective: To label peptides from different samples for multiplexed quantitative analysis.
-
Materials:
-
TMTpro™ Reagents.
-
Acetonitrile (ACN).
-
Hydroxylamine.
-
-
Protocol:
-
Resuspend the dried peptide samples in a suitable buffer (e.g., TEAB).
-
Add the appropriate TMT label to each sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples into a single tube.
-
Desalt the combined sample using a C18 solid-phase extraction (SPE) cartridge.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To separate and analyze the labeled peptides.
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system.
-
High-resolution orbitrap mass spectrometer.
-
-
Protocol:
-
Load the desalted peptide mixture onto an analytical column.
-
Separate peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Data Presentation for Comparative Analysis
Once proteomic data is generated, it should be presented in a clear and comparative format. The following tables illustrate how quantitative data for this compound and hypothetical alternatives could be structured.
Table 1: Significantly Altered Proteins in Response to this compound and Alternatives
| Protein Accession | Gene Symbol | This compound Fold Change | Alternative A Fold Change | Alternative B Fold Change | p-value |
| P04637 | TP53 | 2.5 | 1.8 | 3.1 | <0.01 |
| P62258 | HSP90AA1 | -1.7 | -2.1 | -1.5 | <0.05 |
| Q06830 | BAX | 3.1 | 2.7 | 3.5 | <0.01 |
| P10415 | BCL2 | -2.8 | -2.4 | -3.0 | <0.01 |
| ... | ... | ... | ... | ... | ... |
Table 2: Enriched Signaling Pathways
| Pathway Name | This compound Enrichment Score | Alternative A Enrichment Score | Alternative B Enrichment Score |
| Apoptosis Signaling | 4.2 | 3.8 | 4.5 |
| p53 Signaling | 3.9 | 3.5 | 4.1 |
| Heat Shock Response | -2.5 | -2.9 | -2.3 |
| ... | ... | ... | ... |
Visualizing Signaling Pathways
Diagrams are crucial for illustrating the complex interactions within cellular signaling pathways affected by drug treatment.
Caption: Hypothetical signaling cascade initiated by this compound leading to apoptosis.
Conclusion
While direct comparative data for this compound is currently unavailable, this guide provides the necessary framework and detailed protocols for researchers to conduct a thorough proteomic investigation. By following these methodologies, scientists can generate high-quality, quantitative data to elucidate the cellular response to this compound and objectively compare its efficacy and mechanism of action against other relevant compounds. The structured presentation of this data in tables and pathway diagrams will be instrumental in advancing our understanding of this compound and its potential therapeutic applications.
A Tale of Two Models: The Discrepant In Vitro and In Vivo Effects of the Investigational Anticancer Agent LY-195448
For researchers, scientists, and drug development professionals, the case of LY-195448 serves as a critical reminder of the complexities in translating preclinical findings to clinical efficacy. This phenethanolamine derivative demonstrated promising anti-mitotic activity in laboratory settings, but this effect failed to materialize in animal models, ultimately leading to the cessation of its clinical development.
This guide provides a comparative analysis of the available data on this compound, highlighting the stark contrast between its observed effects in cellular assays versus whole-organism studies. While the precise mechanism of action was never fully elucidated, its journey through preclinical and early clinical evaluation offers valuable insights into the challenges of drug discovery.
Quantitative Data Summary
The available information on this compound is limited due to the discontinuation of its development. However, the key findings are summarized below, emphasizing the discordance between in vitro and in vivo results.
| Parameter | In Vitro Effects | In Vivo Effects |
| Activity | Anti-mitotic activity | Initial anti-tumor activity in murine models, which was later lost |
| Outcome | Inhibition of cell division | No reproducible anti-tumor response in later studies |
| Side Effects | Not applicable | Mild and reversible hypotension, tachycardia, and tremor observed in a Phase I clinical trial |
| Myelosuppression | Not observed in preclinical studies | Not observed in the Phase I clinical trial |
| Gastrointestinal Toxicity | Not observed in preclinical studies | Not observed in the Phase I clinical trial |
Experimental Methodologies
In Vitro Anti-Mitotic Activity Assay
A common method to assess anti-mitotic activity in vitro is through cell-based assays that visualize and quantify mitotic arrest.
1. Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media and conditions. 2. Compound Treatment: Cells are treated with varying concentrations of the test compound (this compound) for a specified duration (e.g., 24-48 hours). A vehicle control (e.g., DMSO) is run in parallel. 3. Immunofluorescence Staining:
- Cells are fixed with a solution like 4% paraformaldehyde.
- They are then permeabilized using a detergent (e.g., Triton X-100).
- Staining is performed for key mitotic proteins:
- Tubulin: To visualize the mitotic spindle (e.g., using an anti-α-tubulin antibody).
- DNA: To visualize chromosomes (e.g., using DAPI or Hoechst stain). 4. Microscopy and Analysis: Cells are imaged using fluorescence microscopy. The percentage of cells arrested in mitosis (characterized by condensed chromosomes and a mitotic spindle) is quantified for each treatment group compared to the control. An increase in the mitotic index indicates anti-mitotic activity.
In Vivo Murine Tumor Model Studies
Murine tumor models are standard for evaluating the in vivo efficacy of potential anticancer agents.
1. Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice) are typically used to prevent rejection of human tumor xenografts. 2. Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice. 3. Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly (e.g., using calipers). 4. Compound Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound would have been administered via a clinically relevant route (e.g., intravenously or orally) at various doses and schedules. 5. Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Tumor volumes in the treated groups are compared to the control group. Other parameters may include body weight (as an indicator of toxicity) and survival. 6. Termination and Analysis: At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Visualizing the Discrepancy
The following diagrams illustrate the theoretical pathway of this compound's action based on its known in vitro activity and a workflow diagram summarizing its journey from discovery to discontinuation.
Caption: Hypothesized in vitro mechanism of this compound.
Caption: Development and discontinuation workflow of this compound.
A Comparative Analysis of Mitotic Inhibitors: LY-195448 in Context with Established Agents
Mitotic inhibitors disrupt cell division, or mitosis, a process that is particularly active in rapidly proliferating cancer cells.[2][3] These drugs typically interfere with the function of microtubules, essential components of the mitotic spindle that orchestrates the separation of chromosomes.[2][4] This interference can occur through two primary mechanisms: microtubule stabilization or destabilization.[5]
Mechanisms of Action: A Tale of Three Strategies
The selected mitotic inhibitors for this comparison employ distinct mechanisms to halt cell division, each targeting different aspects of mitotic machinery.
-
LY2523355 (Eg5 Kinesin Inhibitor): Unlike traditional mitotic inhibitors that directly target tubulin, LY2523355 inhibits Eg5, a motor protein crucial for pushing centrosomes apart to form a bipolar mitotic spindle.[6][7] By blocking Eg5's ATPase activity, the cell is unable to form a proper spindle, resulting in a characteristic monopolar spindle phenotype and subsequent mitotic arrest.[6] This targeted approach is designed to be specific to dividing cells, potentially reducing side effects associated with microtubule disruption in non-dividing cells.[7]
-
Paclitaxel (Taxane): Paclitaxel is a microtubule-stabilizing agent.[2][5] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their subsequent depolymerization.[5] This leads to the formation of abnormally stable and non-functional microtubules, disrupting the dynamic instability required for proper spindle function and arresting the cell cycle in the G2/M phase.[5]
-
Vincristine (Vinca Alkaloid): In contrast to paclitaxel, vincristine is a microtubule-destabilizing agent.[2][5] It binds to tubulin dimers, inhibiting their assembly into microtubules.[5][8] This disruption of microtubule polymerization prevents the formation of the mitotic spindle, leading to metaphase arrest.[5][9]
Below is a diagram illustrating these distinct mechanisms of action.
Caption: Mechanisms of action for different classes of mitotic inhibitors.
Comparative Efficacy: A Quantitative Look
The following table summarizes key performance metrics for the selected mitotic inhibitors across various cancer cell lines. It is important to note that direct head-to-head studies under identical conditions are limited, and efficacy can vary significantly based on the cancer type and specific cell line.
| Mitotic Inhibitor | Class | Target | IC50 Range (nM) | Effect on Cell Cycle |
| LY2523355 | Eg5 Kinesin Inhibitor | Eg5 | 0.5 - 10 | Mitotic arrest with monopolar spindles |
| Paclitaxel | Taxane | β-tubulin | 2 - 10 | G2/M arrest with stabilized microtubules |
| Vincristine | Vinca Alkaloid | Tubulin | 1 - 20 | Metaphase arrest, no spindle formation |
Note: IC50 values are approximate and can vary based on the cell line and assay conditions. Data is compiled from a range of preclinical studies.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of comparative data, detailed experimental methodologies are crucial. Below are outlines of standard protocols used to evaluate the efficacy of mitotic inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the mitotic inhibitor (e.g., LY2523355, paclitaxel, or vincristine) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
Cell Cycle Analysis by Flow Cytometry
This method determines the phase of the cell cycle in which the cells are arrested following drug treatment.
-
Cell Treatment: Cells are treated with the mitotic inhibitor at a concentration around its IC50 for a defined time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified based on their fluorescence intensity.
The workflow for these key experiments is illustrated in the diagram below.
Caption: Standard experimental workflows for evaluating mitotic inhibitors.
Conclusion
While LY-195448 shows promise as an anti-tumor agent, a comprehensive evaluation necessitates more publicly available data. By comparing the well-documented Eg5 inhibitor LY2523355 with the classic microtubule-targeting agents paclitaxel and vincristine, we observe distinct mechanisms of action that all converge on the disruption of mitosis. LY2523355 offers a more targeted approach by inhibiting the Eg5 motor protein, whereas paclitaxel and vincristine exert their effects through the stabilization and destabilization of microtubules, respectively. The choice of a mitotic inhibitor in a research or clinical setting will depend on the specific cancer type, potential for drug resistance, and the desired therapeutic window. Further studies directly comparing novel agents like this compound and LY2523355 with traditional chemotherapies are essential for advancing cancer treatment strategies.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 3. List of Mitotic inhibitors - Drugs.com [drugs.com]
- 4. Chemotherapy: Mitotic Inhibitors | LungCancer.net [lungcancer.net]
- 5. Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Spectrum of LY-195448: A Comparative Guide
Introduction
LY-195448 is a phenethanolamine that demonstrated anti-tumor activity in preclinical murine models.[1] Its development, however, was discontinued following the loss of in vivo efficacy in murine tumors, despite retaining in vitro anti-mitotic activity.[1] The precise mechanism of action of this compound was never fully elucidated. This guide provides a comparative framework for understanding the potential anti-tumor spectrum of this compound by contrasting it with established anti-mitotic agents that target microtubules. Given the limited publicly available data for this compound, this comparison relies on the general properties of well-characterized anti-mitotic drugs, namely Vinca alkaloids and Taxanes, to provide a benchmark for evaluation.
Comparative Analysis of Anti-Mitotic Agents
The primary mode of action for many anti-mitotic agents is the disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division. This disruption triggers a mitotic arrest and subsequent cell death.
Mechanism of Action
-
This compound: While not definitively characterized, its observed in vitro anti-mitotic activity suggests a potential interference with the cell division process.
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): These agents bind to β-tubulin and inhibit the polymerization of microtubules, leading to a destabilization of the mitotic spindle.
-
Taxanes (e.g., Paclitaxel, Docetaxel): In contrast to Vinca alkaloids, Taxanes bind to the β-tubulin subunit of microtubules and stabilize them, preventing the necessary dynamic instability for proper spindle function.
Quantitative Performance Data
| Drug Class | Compound | Cell Line | Cancer Type | IC50 (nM) |
| Phenethanolamine | This compound | - | - | Data Not Available |
| Vinca Alkaloids | Vincristine | L1210 | Murine Leukemia | ~10-100 |
| CEM | Human Leukemia | ~10-100 | ||
| Taxanes | Paclitaxel | SK-BR-3 | Breast Cancer | ~2.5-7.5 |
| MDA-MB-231 | Breast Cancer | ~2.5-7.5 | ||
| T-47D | Breast Cancer | ~2.5-7.5 |
Note: IC50 values can vary significantly based on the cell line, exposure time, and assay conditions.
Signaling Pathways and Experimental Workflows
Generalized Signaling Pathway for Microtubule-Targeting Anti-Mitotic Agents
The following diagram illustrates the general mechanism of action for anti-mitotic agents that target microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Generalized pathway of microtubule-targeting anti-mitotic agents.
Experimental Workflow for Assessing Anti-Mitotic Activity
The following diagram outlines a typical workflow for evaluating the anti-mitotic properties of a compound like this compound.
Caption: Experimental workflow for validating anti-mitotic compounds.
Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine IC50
Objective: To determine the concentration of an agent that inhibits the growth of a cell population by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.
Methodology:
-
Cell Treatment: Treat cultured cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. An accumulation of cells in the G2/M phase is indicative of an anti-mitotic effect.
In Vitro Tubulin Polymerization Assay
Objective: To directly assess the effect of a compound on the polymerization of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP (required for polymerization), and a buffer that promotes polymerization.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel for polymerization promotion or vincristine for inhibition) and a negative (vehicle) control.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the polymerization process over time by measuring the change in absorbance at 340 nm in a spectrophotometer. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Plot the absorbance (or rate of polymerization) against time for each compound concentration to determine if the compound inhibits or enhances tubulin polymerization.
Conclusion
While the clinical development of this compound was halted, its reported in vitro anti-mitotic activity places it within a class of anti-cancer agents with significant therapeutic relevance. By comparing its hypothetical profile to well-established microtubule-targeting agents like Vinca alkaloids and Taxanes, and by employing standardized experimental protocols, researchers can better understand the potential mechanisms and anti-tumor spectrum of novel anti-mitotic compounds. The case of this compound underscores the critical importance of translating in vitro activity to in vivo efficacy in the drug development pipeline.
References
Safety Operating Guide
Essential Guidance for the Proper Disposal of LY-195448
Disclaimer: A specific Safety Data Sheet (SDS) for LY-195448 could not be located. The following information is based on general best practices for the disposal of potent, non-specified research chemicals and should be supplemented by a thorough risk assessment and adherence to all institutional and regulatory guidelines.
This guide provides crucial safety and logistical information for the proper disposal of the research compound this compound. Adherence to these procedures is vital for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. Researchers, scientists, and drug development professionals should use this document as a primary resource for operational and disposal planning.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE) for Handling Potent Chemical Compounds
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | An appropriate respirator should be used if handling the powder outside of a certified chemical fume hood to prevent inhalation. |
All handling of this compound, particularly in its solid or powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize exposure.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all federal, state, and local regulations. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Segregation of Waste:
-
Isolate all waste containing this compound from other laboratory waste streams.
-
This includes the pure compound, any contaminated labware (such as vials, pipette tips, and weighing papers), and materials used for spill cleanup.
-
-
Waste Container Requirements:
-
Select a waste container that is chemically compatible with this compound and is in good condition, free from leaks or damage.
-
The container must be clearly labeled as "Hazardous Waste" and should also include the chemical name "this compound" and any other identifiers required by your institution.
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Procedure for Unused or Expired this compound:
-
Carefully transfer the unused or expired compound into the designated hazardous waste container.
-
Avoid generating dust if handling a powdered form.
-
-
Procedure for Contaminated Labware:
-
All disposable items that have come into contact with this compound should be placed in the designated hazardous waste container.
-
For reusable glassware, decontaminate by rinsing with a suitable solvent. The rinsate must be collected and treated as hazardous waste.
-
-
Procedure for Empty Containers:
-
If the original container is to be disposed of, it must be triple-rinsed with an appropriate solvent.
-
The rinsate from this process is considered hazardous waste and must be collected in the designated this compound waste container.
-
After triple-rinsing and allowing it to air dry in a fume hood, deface or remove all labels from the empty container before disposing of it as regular laboratory glass waste, if permitted by your institution's policies.
-
-
Arranging for Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. These services are equipped to handle and transport chemical waste in accordance with regulatory requirements.
-
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated zone.
-
Ventilate: If it is safe to do so, increase ventilation in the area, for instance, by ensuring the chemical fume hood is operating correctly.
-
Personal Protective Equipment: Before re-entering the spill area, don the appropriate PPE as listed in Table 1.
-
Containment and Absorption:
-
For solid spills, carefully cover the material with an absorbent powder to prevent it from becoming airborne.
-
For liquid spills, use a chemical absorbent pad or other suitable absorbent material to contain and soak up the liquid.
-
-
Collection: Carefully scoop or wipe up the absorbed material and place it into the designated hazardous waste container for this compound.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and follow any institutional reporting requirements.
Experimental Workflows and Logical Relationships
To ensure procedural clarity, the following diagrams illustrate key workflows and potential biological pathways related to the handling and mechanism of action of a compound like this compound.
Caption: A logical workflow for the proper disposal of chemical waste in a laboratory setting.
Given that this compound is described as having "antitumor activity" and the ability to "block cells in the mid-stage," a plausible mechanism of action involves the induction of cell cycle arrest. The following diagram illustrates a simplified, representative pathway for G1/S phase cell cycle arrest, a common mechanism for anticancer agents.
Caption: A potential signaling pathway for this compound-induced cell cycle arrest.
References
Essential Safety and Operational Guide for Handling LY-195448
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling LY-195448 (CAS: 111974-72-2), also identified as Quetiapine hemifumarate salt. The following procedural guidance is designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is critical when working with this compound. The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant, impervious gloves | Inspect gloves prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Skin and Body Protection | Lab coat, long-sleeved shirt, and long pants | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator if ventilation is inadequate to control airborne exposure. |
Handling, Storage, and Disposal Plan
Proper handling, storage, and disposal are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guidelines |
| Handling | Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1][2] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[1] Recommended storage temperature is 2 - 8 °C. Store with desiccant. |
| Disposal | Dispose of contents and container to an approved waste disposal plant.[3] Avoid release to the environment.[3] |
Experimental Protocol: Cell Cycle Analysis Using Propidium Iodide Staining
This protocol details a method for analyzing the effect of this compound on the cell cycle using propidium iodide (PI) staining and flow cytometry.[4][5][6][7][8]
Materials:
-
Cells treated with this compound and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (cold)
-
Propidium iodide (PI) staining solution (50 µg/mL PI and 3.8 mM sodium citrate in PBS)[7]
-
RNase A solution (100 µg/mL in PBS)[6]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest single-cell suspensions from both treated and control cultures.
-
Washing: Wash the cells twice with PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[7]
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to a final concentration of approximately 1 x 10^6 cells/mL. Fix the cells on ice for at least 30 minutes.[6] Cells can be stored in 70% ethanol at -20°C for several weeks.[7]
-
Rehydration and RNase Treatment: Centrifuge the fixed cells to pellet them and wash twice with PBS. Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 5 to 10 minutes at room temperature to ensure only DNA is stained.[6]
-
Propidium Iodide Staining: Add 400 µL of PI staining solution per million cells directly to the cells in the RNase A solution.[6] Mix well and incubate for at least 5-10 minutes at room temperature, protected from light.[6] For some cell types, a longer incubation (overnight at 4°C) may be necessary.[6][7]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 single-cell events.[6] The PI fluorescence will indicate the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
